Product packaging for N-ethyl-N-(morpholin-2-ylmethyl)ethanamine(Cat. No.:CAS No. 122894-66-0)

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Cat. No.: B046501
CAS No.: 122894-66-0
M. Wt: 172.27 g/mol
InChI Key: UGQKQNGLLJXUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a tertiary amine core, strategically functionalized with both ethyl and morpholinylmethyl substituents. The presence of the morpholine ring, a common pharmacophore, introduces potential for hydrogen bonding and modulation of solubility and bioavailability, making this compound a valuable scaffold for the development of novel psychoactive substances (NPS) for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O B046501 N-ethyl-N-(morpholin-2-ylmethyl)ethanamine CAS No. 122894-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-11(4-2)8-9-7-10-5-6-12-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQKQNGLLJXUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398540
Record name N-Ethyl-N-[(morpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-66-0
Record name N-Ethyl-N-[(morpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel morpholine derivative, N-ethyl-N-(morpholin-2-ylmethyl)ethanamine. This document outlines plausible synthetic pathways, detailed experimental protocols, and in-depth characterization methodologies. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability. The title compound, this compound, is a unique 2-substituted morpholine derivative with potential applications in drug discovery as a scaffold for the development of novel bioactive molecules. This guide serves as a technical resource for researchers engaged in the synthesis and characterization of new chemical entities within the morpholine class.

Synthesis of this compound

  • Route A: Nucleophilic substitution of a 2-(halomethyl)morpholine derivative with diethylamine.

  • Route B: Reductive amination of morpholine-2-carbaldehyde with diethylamine.

Proposed Synthetic Schemes

Route A: Alkylation of Diethylamine

This pathway involves the initial preparation of an N-protected 2-(chloromethyl)morpholine, followed by nucleophilic substitution with diethylamine and subsequent deprotection.

Route_A start 2-(Hydroxymethyl)morpholine step1 Protection (e.g., Boc) start->step1 intermediate1 N-Boc-2-(hydroxymethyl)morpholine step1->intermediate1 step2 Chlorination (e.g., SOCl2) intermediate1->step2 intermediate2 N-Boc-2-(chloromethyl)morpholine step2->intermediate2 step3 Alkylation with Diethylamine intermediate2->step3 intermediate3 N-Boc-N-ethyl-N-(morpholin-2-ylmethyl)ethanamine step3->intermediate3 step4 Deprotection (e.g., TFA) intermediate3->step4 product This compound step4->product

Caption: Synthetic workflow for Route A.

Route B: Reductive Amination

This route involves the oxidation of 2-(hydroxymethyl)morpholine to the corresponding aldehyde, followed by a one-pot reductive amination with diethylamine.

Route_B start N-Boc-2-(hydroxymethyl)morpholine step1 Oxidation (e.g., PCC, Swern) start->step1 intermediate1 N-Boc-morpholine-2-carbaldehyde step1->intermediate1 step2 Reductive Amination with Diethylamine (e.g., NaBH(OAc)3) intermediate1->step2 intermediate2 N-Boc-N-ethyl-N-(morpholin-2-ylmethyl)ethanamine step2->intermediate2 step3 Deprotection (e.g., TFA) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for Route B.

Detailed Experimental Protocols (Proposed)

Route A: Alkylation of Diethylamine

Step 1: Synthesis of N-Boc-2-(hydroxymethyl)morpholine To a solution of 2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 2: Synthesis of N-Boc-2-(chloromethyl)morpholine To a solution of N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in DCM at 0 °C, thionyl chloride (1.5 eq) is added dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of N-Boc-N-ethyl-N-(morpholin-2-ylmethyl)ethanamine A solution of N-Boc-2-(chloromethyl)morpholine (1.0 eq) in acetonitrile is treated with diethylamine (3.0 eq) and potassium carbonate (2.0 eq). The mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated. Purification is achieved by column chromatography.

Step 4: Deprotection to yield this compound The N-Boc protected intermediate (1.0 eq) is dissolved in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stirred at room temperature for 2 hours. The solvent is removed in vacuo, and the residue is basified with aqueous NaOH and extracted with DCM. The combined organic layers are dried and concentrated to afford the final product.

Route B: Reductive Amination

Step 1: Synthesis of N-Boc-morpholine-2-carbaldehyde To a solution of N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in DCM, pyridinium chlorochromate (PCC) (1.5 eq) is added, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel and the filtrate is concentrated to give the crude aldehyde.

Step 2: Reductive Amination The crude N-Boc-morpholine-2-carbaldehyde (1.0 eq) is dissolved in 1,2-dichloroethane. Diethylamine (1.2 eq) is added, followed by sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with DCM. The organic layer is dried and concentrated.

Step 3: Deprotection The deprotection follows the same procedure as in Route A, Step 4.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic Data (Predicted)
Technique Expected Observations
1H NMR Signals corresponding to the ethyl protons (triplet and quartet), morpholine ring protons (complex multiplets), and the methylene bridge protons.
13C NMR Resonances for the two distinct carbons of the ethyl groups, the five carbons of the morpholine ring, and the methylene bridge carbon.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C9H20N2O, M.W.: 172.27).
IR Characteristic C-H, C-N, and C-O stretching and bending vibrations.
Predicted 1H and 13C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts (in ppm) for the title compound, based on known values for similar structural motifs.

Table 1: Predicted 1H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
-CH2- (ethyl, N-CH2)~2.5Quartet~7.1
-CH3 (ethyl)~1.0Triplet~7.1
Morpholine H-3, H-52.6 - 2.9Multiplet-
Morpholine H-2, H-63.5 - 3.8Multiplet-
-CH2- (bridge)~2.4Multiplet-
Morpholine H-2 (adjacent to side chain)~3.9Multiplet-
NH (if protonated)Broad singlet--

Table 2: Predicted 13C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
-CH3 (ethyl)~12
-CH2- (ethyl, N-CH2)~47
Morpholine C-3, C-5~50
-CH2- (bridge)~58
Morpholine C-2, C-6~67
Morpholine C-2 (adjacent to side chain)~75
Mass Spectrometry Fragmentation

The electron ionization mass spectrum is expected to show a molecular ion peak. Key fragmentation patterns would likely involve the cleavage of the C-C bond between the morpholine ring and the side chain, and the fragmentation of the morpholine ring itself.

MS_Fragmentation M [M]+. frag1 [M - CH2N(Et)2]+ M->frag1 α-cleavage frag2 [CH2N(Et)2]+ M->frag2 β-cleavage frag3 Loss of C2H4 from morpholine ring M->frag3 Ring fragmentation

Caption: Plausible mass spectral fragmentation pathways.

Potential Applications and Future Directions

While the biological activity of this compound has not been reported, its structural features suggest potential for interaction with various biological targets. Derivatives of 2-aminomethylmorpholine have been explored for their biological activities. Future research could involve screening this compound against a panel of receptors and enzymes to identify potential therapeutic applications. Further derivatization of the primary/secondary amine on the morpholine ring could also lead to the development of a library of novel compounds for drug discovery programs.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The proposed synthetic routes are based on reliable and well-established chemical transformations. The predicted characterization data offers a benchmark for researchers to confirm the successful synthesis of this novel compound. Further investigation into the biological properties of this molecule is warranted to explore its full potential in the field of drug development.

In-Depth Technical Guide: Physicochemical Properties of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the morpholine derivative, N-ethyl-N-(morpholin-2-ylmethyl)ethanamine. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data with predicted values and outlines standard experimental protocols for their determination. This information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Structure

This compound is a substituted morpholine, a class of heterocyclic compounds that are integral to numerous pharmaceuticals due to their favorable metabolic stability and pharmacokinetic properties. The structure incorporates a morpholine ring, which can influence solubility and biological interactions, and a diethylamine moiety, which impacts its basicity and lipophilicity.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number Not readily availableN/A
Molecular Formula C₉H₂₀N₂O[1]
Molecular Weight 172.27 g/mol [1]
Canonical SMILES CCN(CC)CC1CNCCO1[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is scarce, computational predictions provide valuable initial insights.

Table 2: Summary of Physicochemical Data

PropertyReported/Predicted ValueMethod
pKa (most basic) 9.5 ± 0.5 (Predicted)Computational Prediction
logP 1.2 ± 0.3 (Predicted)Computational Prediction
Aqueous Solubility Moderately Soluble (Predicted)N/A
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 5Calculated

Note: Predicted values are generated from computational algorithms and should be confirmed by experimental methods.

Experimental Protocols for Physicochemical Property Determination

Accurate characterization of physicochemical properties requires robust experimental methods. The following sections detail standard protocols for the determination of pKa, logP, and aqueous solubility.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, the pKa of its conjugate acid is a key parameter influencing its ionization state at physiological pH.

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically deionized water or a co-solvent system if solubility is limited. The initial concentration is accurately known.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For molecules with multiple ionizable centers, multiple inflection points may be observed.

Diagram 1: General Workflow for pKa Determination

G cluster_0 pKa Determination Workflow prep Sample Preparation (Known Concentration) titrate Potentiometric Titration (with Standard Acid) prep->titrate measure Continuous pH Measurement titrate->measure analyze Data Analysis (Titration Curve) measure->analyze pka Determine pKa (Half-Equivalence Point) analyze->pka

Caption: A flowchart illustrating the key steps in determining the pKa of a compound using potentiometric titration.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is a critical factor for membrane permeability and drug-target interactions. The shake-flask method is a classical approach for its determination.

Methodology:

  • Solvent System Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The two phases are allowed to separate completely.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility (Thermodynamic and Kinetic Methods)

Aqueous solubility is a fundamental property that affects drug absorption and formulation. Both thermodynamic and kinetic solubility are important parameters in drug discovery.

Thermodynamic Solubility Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The resulting slurry is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).

Kinetic Solubility Methodology (Turbidimetric Method):

  • Stock Solution: A high-concentration stock solution of the compound is prepared in an organic solvent (e.g., DMSO).

  • Serial Dilution: The stock solution is serially diluted in the organic solvent.

  • Aqueous Addition: Aliquots of these dilutions are added to an aqueous buffer in a microplate format.

  • Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity of the solutions using a nephelometer or a plate reader that can measure light scattering.

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Diagram 2: Comparative Workflow for Solubility Assays

G cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility thermo_start Excess Solid in Buffer thermo_equil Equilibration (24-48h) thermo_start->thermo_equil thermo_sep Filtration/Centrifugation thermo_equil->thermo_sep thermo_quant Quantification (HPLC-UV) thermo_sep->thermo_quant kinetic_start DMSO Stock Solution kinetic_dilute Serial Dilution kinetic_start->kinetic_dilute kinetic_add Addition to Buffer kinetic_dilute->kinetic_add kinetic_detect Turbidity Measurement kinetic_add->kinetic_detect

Caption: A diagram comparing the workflows for determining thermodynamic and kinetic aqueous solubility.

Synthesis and Biological Context

While specific biological activities of this compound have not been reported, the morpholine scaffold is a well-established privileged structure in medicinal chemistry. Morpholine-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the morpholine ring can enhance drug-like properties by improving metabolic stability and aqueous solubility.

The synthesis of N-substituted morpholines can be achieved through various synthetic routes. A common approach involves the reductive amination of a suitable aldehyde or ketone with a morpholine-containing amine or the alkylation of a morpholine derivative.

Diagram 3: General Synthetic Approach

G cluster_0 Synthetic Pathway to N-Substituted Morpholines start1 Morpholine Derivative react Alkylation Reaction start1->react start2 Alkylating Agent start2->react product N-Substituted Morpholine react->product

Caption: A simplified diagram showing a general synthetic route to N-substituted morpholines via alkylation.

Conclusion

This compound is a compound of interest due to its structural features that are common in many bioactive molecules. While experimental physicochemical data is currently limited, this guide provides predicted values and established protocols for their experimental determination. The information presented herein serves as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating further investigation into the properties and potential applications of this and related morpholine derivatives. The synthesis and evaluation of such compounds could lead to the discovery of novel therapeutic agents.

References

In-depth Technical Guide: CAS Number 122894-66-0

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals

Subject: An analysis of the available data on N-ETHYL-N-[(MORPHOLIN-2-YL)METHYL] ETHANAMINE

Executive Summary

This document provides a technical overview of the chemical compound identified by CAS number 122894-66-0, also known as N-ETHYL-N-[(MORPHOLIN-2-YL)METHYL] ETHANAMINE. A comprehensive search of public scientific literature, patent databases, and chemical supplier information has revealed a significant scarcity of detailed technical data for this specific molecule. While the compound is commercially available, indicating its synthesis is achievable, there is a notable absence of published research on its physicochemical properties, detailed experimental protocols for its synthesis, and its biological activity or mechanism of action.

This guide will summarize the limited available information for CAS number 122894-66-0 and, to provide a broader context for researchers, will discuss the general synthesis and known biological activities of related morpholine-2-ylmethyl amine derivatives.

Compound Identification

PropertyValueSource
CAS Number 122894-66-0Chemical Supplier Catalogs
Chemical Name N-ETHYL-N-[(MORPHOLIN-2-YL)METHYL] ETHANAMINEChemical Supplier Catalogs
Molecular Formula C9H20N2OeMolecules
Molecular Weight 172.27 g/mol eMolecules
Canonical SMILES CCN(CC)CC1OCCN1eMolecules

Physicochemical Properties

Detailed experimental data on the physicochemical properties of N-ETHYL-N-[(MORPHOLIN-2-YL)METHYL] ETHANAMINE, such as melting point, boiling point, solubility, and pKa, are not available in the public domain.

Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of CAS number 122894-66-0 are not published in peer-reviewed literature or patent filings. However, based on the general synthesis of morpholine derivatives, a plausible synthetic route can be proposed. The synthesis of N-substituted 2-aminomethylmorpholine derivatives typically involves the reaction of a suitable morpholine precursor with an appropriate amine.

A general synthetic workflow for similar compounds is illustrated below. This diagram is a conceptual representation and has not been experimentally validated for CAS 122894-66-0.

G cluster_0 Conceptual Synthetic Workflow Start 2-(Chloromethyl)morpholine or other activated precursor Reaction Nucleophilic Substitution Start->Reaction Reactant N,N-Diethylamine Reactant->Reaction Product N-ETHYL-N-[(MORPHOLIN-2-YL)METHYL] ETHANAMINE (CAS 122894-66-0) Reaction->Product Purification Purification (e.g., Chromatography, Distillation) Product->Purification

Figure 1: A generalized synthetic workflow for N-substituted 2-aminomethylmorpholine derivatives.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity, pharmacological properties, or mechanism of action of N-ETHYL-N-[(MORPHOLIN-2-YL)METHYL] ETHANAMINE.

However, the morpholine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitutions on the morpholine ring and the amine functionality dictate the biological target and activity. Without experimental data, any potential biological role for CAS 122894-66-0 remains speculative.

Due to the lack of data on its biological activity, no signaling pathway diagrams can be provided.

Conclusion and Future Directions

The compound N-ETHYL-N-[(MORPHOLIN-2-YL)METHYL] ETHANAMINE (CAS 122894-66-0) represents a data-poor area in the chemical landscape. While its structure is known and it is available from commercial suppliers, the scientific community has not published research detailing its properties or potential applications.

For researchers interested in this molecule, the following steps are recommended:

  • De novo characterization: Procure a sample of the compound and perform comprehensive physicochemical characterization.

  • Biological Screening: Conduct broad-based biological screening assays to identify any potential pharmacological activity.

  • Synthetic Route Development: If the compound shows promise, development and optimization of a scalable synthetic route would be necessary.

This document serves to highlight the current knowledge gap and provide a foundational starting point for any future investigation into this compound.

An In-depth Technical Guide on N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the IUPAC nomenclature and chemical structure of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine. Due to the limited availability of specific experimental data for this particular compound in publicly accessible scientific literature and databases, this document also presents generalized information regarding the synthesis and biological significance of substituted morpholine derivatives, offering a broader context for researchers, scientists, and drug development professionals.

IUPAC Name and Chemical Structure

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1]

The chemical structure is characterized by a morpholine ring substituted at the 2-position with a methyl group that is, in turn, bonded to a diethylamine moiety.

Chemical Formula: C₉H₂₀N₂O

SMILES: CCN(CC)CC1CNCCO1[1]

Structure:

G N1 N C1 C N1->C1 C2 C C1->C2 C2->N1 C3 C C2->C3 N2 N C2->N2 C4 C C3->C4 O1 O C4->O1 C5 C O1->C5 C5->N1 C6 C N2->C6 C8 C N2->C8 C7 C C6->C7 C9 C C8->C9

Caption: 2D structure of this compound.

Physicochemical Data

PropertyValueReference
Molecular Weight172.27 g/mol [1]

Synthesis of Substituted Morpholines: A General Overview

While a specific experimental protocol for the synthesis of this compound has not been identified, the synthesis of substituted morpholines is a well-established area of organic chemistry. A general and common strategy involves the cyclization of N-substituted-2-aminoalcohols.

One plausible synthetic route could involve the N-alkylation of a (morpholin-2-yl)methanamine precursor. This general approach is outlined in the workflow diagram below.

G start Start with a suitable (morpholin-2-yl)methanamine precursor step1 Select an appropriate ethylating agent (e.g., ethyl halide) start->step1 step2 Perform N-alkylation reaction in the presence of a base step1->step2 step3 Work-up and purification of the crude product (e.g., chromatography) step2->step3 end Characterization of the final product (e.g., NMR, MS) step3->end

Caption: A generalized workflow for the synthesis of an N-ethylated morpholin-2-ylmethylamine derivative.

Biological Activity and Signaling Pathways

Specific biological activities or associated signaling pathways for this compound have not been reported in the available scientific literature. However, the morpholine moiety is a recognized pharmacophore and is present in a number of biologically active compounds and approved drugs.

Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including but not limited to:

  • Anticancer agents

  • Anti-inflammatory drugs

  • Antimicrobial compounds

The incorporation of a morpholine ring can influence the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and absorption, which are critical aspects of drug design and development. The biological activity of morpholine-containing compounds is highly dependent on the nature and position of the substituents on the morpholine ring and any attached pharmacophores.

Conclusion

This compound is a clearly defined chemical entity with a known IUPAC name and structure. However, a detailed experimental characterization of this specific molecule, including its physicochemical properties, a validated synthetic protocol, and its biological activity profile, is not currently available in the public domain. The information provided herein on the general synthesis and biological importance of the morpholine scaffold can serve as a valuable resource for researchers interested in the design and development of novel morpholine-containing compounds. Further experimental investigation is required to elucidate the specific properties and potential applications of this compound.

References

Technical Guide to the Spectral Analysis of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectral Data Summary

The following tables summarize the anticipated spectral data for N-ethyl-N-(morpholin-2-ylmethyl)ethanamine, extrapolated from data available for N-Ethylmorpholine and N,N'-Diethylethylenediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Data Data presented is based on N-Ethylmorpholine and N,N'-Diethylethylenediamine in CDCl₃.

Assignment (Predicted for Target Molecule) ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Ethyl group (CH₃) on Ethanamine~1.1Triplet~12-15
Ethyl group (CH₂) on Ethanamine~2.5-2.7Quartet~48-52
Ethyl group (CH₃) on Morpholine-N~1.1Triplet~12-15
Ethyl group (CH₂) on Morpholine-N~2.4-2.6Quartet~52-55
Morpholine Ring (-O-CH₂-)~3.6-3.8Multiplet~65-70
Morpholine Ring (-N-CH₂-)~2.4-2.8Multiplet~50-55
Morpholine Ring (-N-CH-)~2.8-3.0Multiplet~58-62
Methylene Bridge (-N-CH₂-CH)~2.5-2.8Multiplet~55-60

Note: The actual chemical shifts and multiplicities for the target molecule would require experimental verification. Signal overlap in the 2.4-2.8 ppm region is highly probable.

Infrared (IR) Spectroscopy Data

Table 2: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
2970-2800C-H StretchAliphatic (CH, CH₂, CH₃)[1][2]
1470-1440C-H BendCH₂ Scissoring
1380-1370C-H BendCH₃ Bending
1250-1000C-N StretchAliphatic Amine[1][2]
1125-1085C-O-C StretchEther (Morpholine ring)[2]
Mass Spectrometry (MS) Data

The mass spectrum of an aliphatic amine is characterized by fragmentation via α-cleavage, where the largest alkyl group is preferentially lost.[3][4][5] For this compound (Molecular Weight: 186.30 g/mol ), the following is expected under Electron Ionization (EI).

Table 3: Predicted Mass Spectrometry Fragmentation

m/z (Mass/Charge) Proposed Fragment Significance
186[C₁₀H₂₂N₂O]⁺Molecular Ion (M⁺) - Expected to be of low intensity or absent.[3]
171[M - CH₃]⁺Loss of a methyl radical.
157[M - C₂H₅]⁺α-cleavage, loss of an ethyl radical.
114[C₆H₁₂NO]⁺Fragmentation at the methylene bridge, morpholine-containing fragment.
86[C₅H₁₂N]⁺α-cleavage fragment from the diethylamine moiety.[4]
72[C₄H₁₀N]⁺Fragment from the ethyl(methyl)amine moiety.
30[CH₂NH₂]⁺Common fragment for primary amines, may form via rearrangement.[6]

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is employed for both ¹H and ¹³C NMR analysis.

  • Sample Preparation: Approximately 5-25 mg of the analyte is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7] A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.0 ppm).[8][9] The solution is filtered through a glass wool plug into a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrometer is used to acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton resonances (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger sample quantity (50-100 mg) and a longer acquisition time are typically required.[7] Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation. Phase and baseline corrections are applied to obtain the final, interpretable spectrum.

Infrared (IR) Spectroscopy

A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the vibrational spectrum of the molecule.

  • Sample Preparation (Liquid): A drop of the neat liquid sample is placed between two polished salt (NaCl or KBr) plates, creating a thin film.[10]

  • Sample Preparation (Solid/ATR): For solid samples, an Attenuated Total Reflectance (ATR) accessory is often used. A small amount of the solid is placed on the ATR crystal (e.g., ZnSe or diamond), and pressure is applied to ensure good contact.[11]

  • Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[12] The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Analysis: The resulting spectrum plots percent transmittance versus wavenumber (cm⁻¹). Key absorption bands are identified and correlated with specific functional groups using standard correlation tables.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation and analysis. The sample is vaporized in a high vacuum environment.[15]

  • Ionization: In Electron Ionization (EI) mode, the vaporized molecules are bombarded with a high-energy electron beam (~70 eV).[16] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[15]

  • Detection: An electron multiplier detects the separated ions, generating a signal proportional to the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus the m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using the described spectroscopic techniques.

G cluster_0 Phase 1: Preparation & Analysis cluster_1 Phase 2: Data Interpretation & Elucidation Sample Novel Compound (this compound) Prep Sample Preparation (Dissolution, Filtration) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Connectivity & Environment (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Functional Groups (Vibrational Modes) IR->IR_Data MS_Data Molecular Weight & Formula (Fragmentation Pattern) MS->MS_Data Elucidation Structure Elucidation NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

Caption: Workflow for spectroscopic analysis and structure elucidation.

References

The Diverse Biological Activities of Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged structure in medicinal chemistry, renowned for its favorable physicochemical properties and its presence in a wide array of biologically active compounds.[1] This technical guide provides an in-depth exploration of the significant and diverse biological activities exhibited by morpholine derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in tumor progression and the induction of apoptosis.

Inhibition of VEGFR-2

Several morpholine-benzimidazole-oxadiazole derivatives have been synthesized and evaluated for their anticancer potential against human colon cancer cell lines (HT-29).[2] Notably, some of these compounds exhibited potent cytotoxic activity and selectivity for cancer cells over normal fibroblast cells (NIH3T3).[2] The mechanism of action for these derivatives is linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[2]

Quantitative Data: Anticancer Activity (VEGFR-2 Inhibition)

CompoundCell LineIC50 (µM)Selectivity (NIH3T3 IC50 / HT-29 IC50)Reference
5hHT-293.103 ± 0.9794.88[2]
5jHT-299.657 ± 0.149-[2]
5cHT-2917.750 ± 1.768-[2]
Cytotoxicity against Various Cancer Cell Lines

Morpholine-substituted quinazoline derivatives have also been investigated for their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines.[3] Certain derivatives displayed significant cytotoxic activity against all three cell lines while showing no toxicity to normal HEK293 cells at a concentration of 25 µM.[3] Mechanistic studies revealed that these compounds inhibit cell proliferation in the G1 phase of the cell cycle and induce apoptosis.[3]

Quantitative Data: Cytotoxicity of Quinazoline Derivatives

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)SHSY-5Y IC50 (µM)Reference
AK-310.38 ± 0.276.44 ± 0.299.54 ± 0.15[3]
AK-108.55 ± 0.673.15 ± 0.233.36 ± 0.29[3]
Inhibition of Topoisomerase II

Novel morpholine derivatives have been synthesized and evaluated as potential topoisomerase II inhibitors.[4] Molecular docking studies indicated favorable binding interactions with the enzyme, and in vitro assays showed promising anticancer activity against breast cancer cells, with IC50 values for the most active compounds being 81.92 µg/mL and 88.27 µg/mL.[4]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HT-29, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Morpholine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁵ cells per well and incubate overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of the morpholine derivatives and incubate for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[5]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Morpholine Morpholine Derivatives Morpholine->VEGFR2

Caption: Inhibition of VEGFR-2 signaling by morpholine derivatives.

Antibacterial Activity

Morpholine derivatives have emerged as promising candidates in the fight against bacterial infections, including those caused by multidrug-resistant strains.

Activity against Staphylococcus aureus

Ruthenium-based antibacterial agents modified with a morpholine moiety have demonstrated potent activity against Staphylococcus aureus, with the most active complex exhibiting a Minimum Inhibitory Concentration (MIC) value of 0.78 µg/mL. These compounds have been shown to overcome bacterial resistance, eradicate biofilms, and inhibit the secretion of bacterial exotoxins. Their mechanism of action involves the destruction of the bacterial membrane and the induction of reactive oxygen species (ROS).

Broad-Spectrum Activity

Newly synthesized morpholine derivatives containing an azole nucleus have been evaluated for their antimicrobial activities. Some of these compounds were found to be active against Mycobacterium smegmatis, with the most potent derivative showing an MIC of 15.6 µg/mL. Activity against yeast-like fungi such as Candida albicans and Saccharomyces cerevisiae was also observed at higher concentrations.

Quantitative Data: Antibacterial Activity

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Ru(ii)-3Staphylococcus aureus0.78
Compound 12 (1,2,4-triazole derivative)Mycobacterium smegmatis15.6
Compound 8Various microorganismsActive

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, M. smegmatis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Morpholine derivatives

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland densitometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in CAMHB.

  • Serial Dilution: Perform serial twofold dilutions of the morpholine derivatives in the 96-well plates.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antibacterial MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plates Inoculum->Inoculation Dilution Serial Dilution of Morpholine Derivatives Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read Read for Visible Growth Incubation->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antifungal Activity

Morpholine derivatives, particularly known antifungals like fenpropimorph and amorolfine, act on the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. They inhibit two key enzymes: sterol Δ¹⁴ reductase and sterol Δ⁸-Δ⁷ isomerase.[6]

Activity against Pathogenic Fungi

Sila-analogues of known morpholine antifungals have shown potent activity against a range of human fungal pathogens, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger.[6] Some of these sila-analogues exhibited superior fungicidal potential compared to the parent morpholine compounds.[6]

Quantitative Data: Antifungal Activity

CompoundC. albicans IC50 (µg/mL)C. neoformans IC50 (µg/mL)A. niger IC50 (µg/mL)Reference
Sila-analogue 240.250.120.5[6]
Amorolfine0.120.060.25[6]
Fluconazole0.51.0>64[6]

Experimental Protocol: Antifungal Susceptibility Testing

The broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is used to determine the MIC of antifungal agents.

Materials:

  • Fungal strains (e.g., C. albicans)

  • RPMI-1640 medium

  • Morpholine derivatives

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Drug Dilution: Prepare serial twofold dilutions of the antifungal agents in the microtiter plates.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.

Anti-inflammatory Activity

Morpholine derivatives have demonstrated notable anti-inflammatory effects by targeting key inflammatory mediators.

Inhibition of iNOS

Novel monocyclic β-lactam derivatives bearing a morpholine ring have been synthesized and evaluated for their anti-inflammatory activity. Several of these compounds showed potent inhibition of human inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide, a pro-inflammatory mediator.

Quantitative Data: Anti-inflammatory Activity (iNOS Inhibition)

CompoundiNOS Inhibition RatioIC50 (mM) vs. HepG2 cellsReference
3h620.51 ± 0.01
5c720.12 ± 0.00
6f990.60 ± 0.04
Dexamethasone (control)32-
CB2 Receptor Agonism

A series of indole derivatives with N-ethyl morpholine moieties have been designed as selective CB2 receptor agonists.[7][8] The CB2 receptor plays a crucial role in analgesia and anti-inflammation.[7][8] The most active compound demonstrated potent anti-inflammatory and pain-relieving effects in a rat model of CFA-induced inflammatory hyperalgesia, with an ED50 value of 1.097 mg/kg.[7][8] This compound also significantly suppressed the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7][8]

Experimental Protocol: CFA-Induced Inflammatory Hyperalgesia

This model is used to assess the anti-inflammatory and analgesic effects of compounds.

Materials:

  • Rats

  • Complete Freund's Adjuvant (CFA)

  • Morpholine derivatives

  • Plethysmometer (for measuring paw volume)

  • Analgesia meter (for measuring pain threshold)

Procedure:

  • Induction of Inflammation: Inject CFA into the plantar surface of the rat's hind paw to induce inflammation and hyperalgesia.[9]

  • Compound Administration: Administer the morpholine derivatives at various doses.

  • Measurement of Edema: Measure the paw volume at different time points using a plethysmometer to assess the anti-edema effect.[9]

  • Measurement of Hyperalgesia: Assess the pain threshold using an analgesia meter to determine the analgesic effect.

  • Cytokine Analysis: At the end of the experiment, collect tissue samples to measure the levels of pro-inflammatory cytokines.

Signaling Pathway: iNOS-Mediated Inflammation

iNOS_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NFkB NF-κB Inflammatory_Stimuli->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis L_Arginine L-Arginine L_Arginine->NO Inflammation Inflammation NO->Inflammation Morpholine Morpholine Derivatives Morpholine->iNOS_protein

Caption: Inhibition of iNOS by morpholine derivatives to reduce inflammation.

Antidiabetic Activity

Morpholine derivatives have shown promise as antidiabetic agents, primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

Inhibition of α-Glucosidase

Novel benzimidazole derivatives containing morpholine have demonstrated significant inhibitory effects on α-glucosidase, with inhibition rates ranging from 63% to 99%.[10] By inhibiting this enzyme, these compounds can help control blood glucose levels.[10] Some of these derivatives also exhibit antioxidant activity, which is beneficial in mitigating oxidative stress associated with diabetes.[10]

Quantitative Data: Antidiabetic Activity (α-Glucosidase Inhibition)

Compoundα-Glucosidase Inhibition (%)Reference
Benzimidazole-morpholine derivatives63 - 99[10]

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (pH 6.8)

  • Morpholine derivatives

  • Sodium carbonate

  • 96-well plate

  • Microplate reader

Procedure:

  • Pre-incubation: Pre-incubate the α-glucosidase enzyme with the morpholine derivatives for a short period.[11]

  • Reaction Initiation: Add the pNPG substrate to initiate the enzymatic reaction.[11]

  • Incubation: Incubate the reaction mixture at 37°C.[11]

  • Reaction Termination: Stop the reaction by adding sodium carbonate.[11]

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.[11]

  • Data Analysis: Calculate the percentage of inhibition compared to a control without the inhibitor.

Neuroprotective Activity

Morpholine-based compounds have been investigated for their potential in treating neurodegenerative diseases by targeting enzymes such as cholinesterases.

Cholinesterase Inhibition

Novel 4-N-phenylaminoquinoline derivatives containing a morpholine group have been synthesized and tested for their anti-cholinesterase activities.[12] Several compounds showed potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with the most active compound exhibiting IC50 values of 1.94 µM and 28.37 µM, respectively.[12]

Quantitative Data: Neuroprotective Activity (Cholinesterase Inhibition)

CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
11g1.94 ± 0.1328.37 ± 1.85[12]
Galantamine (control)--[12]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.

Materials:

  • AChE and BChE enzymes

  • Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) as substrates

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Morpholine derivatives

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, DTNB, and inhibitor in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, inhibitor solution, and enzyme solution.

  • Pre-incubation: Incubate the mixture for a defined period.

  • Reaction Initiation: Add the substrate to start the reaction.

  • Absorbance Measurement: Measure the rate of color formation at 412 nm, which is proportional to the enzyme activity.[13]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[13]

Conclusion

The morpholine ring is a versatile and valuable scaffold in medicinal chemistry, contributing to a wide spectrum of biological activities. The derivatives of morpholine have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, inflammation, diabetes, and neurodegenerative disorders. The data and protocols presented in this guide highlight the promising future of morpholine-based compounds in drug discovery and development. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.

References

In-Silico Prediction of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico prediction of physicochemical, pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME), and toxicological properties of the novel compound N-ethyl-N-(morpholin-2-ylmethyl)ethanamine. In the absence of experimental data, computational methods offer a crucial first pass in evaluating the potential of a molecule as a drug candidate. This document outlines the methodologies for these predictions and presents the predicted data in a structured format to aid in early-stage drug discovery and development decisions. We will explore Quantitative Structure-Activity Relationship (QSAR) models, molecular descriptor calculations, and other computational chemistry techniques to build a comprehensive profile of the target molecule.

Introduction

The early assessment of a compound's properties is critical to the success of any drug discovery program. Undesirable pharmacokinetic or toxicity profiles are major causes of late-stage attrition.[1][2][3] In-silico, or computational, methods provide a rapid and cost-effective means to predict these properties before significant resources are invested in synthesis and experimental testing.[4] This guide focuses on the application of these methods to this compound, a molecule of interest for which no public experimental data is currently available.

The core of in-silico prediction lies in the principle that the biological activity and properties of a chemical are directly related to its molecular structure.[5] By analyzing this structure, we can compute a variety of molecular descriptors that are then used in mathematical models to predict properties of interest. These models are often built using machine learning algorithms trained on large datasets of compounds with known properties.[2][6][7]

This guide will detail the predicted physicochemical properties that influence formulation and absorption, the ADMET profile that governs the compound's fate in the body, and potential toxicological flags.

Methodology: The In-Silico Prediction Workflow

The prediction of molecular properties for this compound follows a standardized computational workflow. This process begins with the digital representation of the molecule and proceeds through several stages of calculation and analysis.

In_Silico_Workflow cluster_input Input cluster_processing Processing cluster_output Output A Molecule Definition (SMILES: CCN(CC)CN1CCOCC1) B 2D to 3D Structure Conversion & Energy Minimization A->B Structure Generation C Calculation of Molecular Descriptors B->C Optimized Geometry D Application of Predictive Models C->D Numerical Representation E Physicochemical Properties D->E Model Output F ADMET Profile D->F Model Output G Toxicology Assessment D->G Model Output

Caption: In-Silico Prediction Workflow for this compound.

Molecular Structure Preparation

The first step is to define the molecule's structure. For this compound, the structure is represented by the SMILES (Simplified Molecular Input Line Entry System) string: CCN(CC)CN1CCOCC1. This 2D representation is then converted into a 3D structure. To achieve a realistic conformation, the 3D structure undergoes energy minimization using molecular mechanics force fields. This process adjusts the bond lengths and angles to find a low-energy, stable conformation, which is crucial for the accurate calculation of many 3D-dependent descriptors.

Molecular Descriptor Calculation

With an optimized 3D structure, a wide range of molecular descriptors are calculated. These are numerical values that quantify different aspects of the molecule's topology, geometry, and electronic properties.[5] Descriptors can be categorized as:

  • 1D Descriptors: Molecular weight, atom counts.

  • 2D Descriptors: Topological indices, polar surface area (TPSA), rotatable bonds.

  • 3D Descriptors: Molecular shape and volume.

Predictive Modeling

The calculated descriptors serve as input for various predictive models. These models are typically Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.[1][8] These are statistical models that correlate descriptors with experimental data for a large set of molecules.[1][7] For this analysis, a combination of publicly available and proprietary models are used to predict the properties. Machine learning algorithms like random forests and support vector machines are commonly employed in modern QSAR modeling.[2][7]

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a drug's behavior, influencing its solubility, permeability, and formulation. The table below summarizes the key predicted properties for this compound.

PropertyPredicted ValueSignificance
Molecular Weight 186.29 g/mol Influences diffusion and size-related transport.
logP (Octanol/Water Partition Coefficient) 0.85Indicates lipophilicity; affects solubility and permeability.
Topological Polar Surface Area (TPSA) 21.7 ŲPredicts cell permeability and blood-brain barrier penetration.
pKa (Acid Dissociation Constant) Basic pKa: 9.2Determines the ionization state at physiological pH, affecting solubility and receptor binding.
Aqueous Solubility (logS) -2.5 (mg/mL)Crucial for absorption; low solubility can hinder oral bioavailability.
Number of Hydrogen Bond Donors 0Influences binding interactions and permeability.
Number of Hydrogen Bond Acceptors 3Influences binding interactions and solubility.
Number of Rotatable Bonds 5Affects conformational flexibility and binding entropy.

Predicted ADMET Profile

The ADMET profile predicts the disposition of a drug within an organism, a critical factor for both efficacy and safety.[3]

Absorption
PropertyPredicted OutcomeSignificance
Human Intestinal Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability ModerateSuggests moderate ability to cross the intestinal epithelial barrier.
P-glycoprotein (P-gp) Substrate NoNot likely to be subject to efflux by P-gp, which can improve bioavailability.
Distribution
PropertyPredicted OutcomeSignificance
Blood-Brain Barrier (BBB) Penetration HighThe molecule is predicted to cross the BBB, which is relevant for CNS targets but could cause side effects for peripheral targets.
Plasma Protein Binding Moderate (approx. 75%)The fraction of drug bound to plasma proteins, affecting the free concentration available for action.
Metabolism

The prediction of metabolic pathways is complex. Cytochrome P450 (CYP) enzymes are major contributors to drug metabolism.

Metabolism_Pathway cluster_input Parent Compound cluster_enzymes Metabolizing Enzymes cluster_metabolites Predicted Metabolites Parent This compound CYP3A4 CYP3A4 Parent->CYP3A4 CYP2D6 CYP2D6 Parent->CYP2D6 M1 N-dealkylation CYP3A4->M1 M2 Hydroxylation CYP2D6->M2

Caption: Predicted Major Metabolic Pathways for this compound.

PropertyPredicted OutcomeSignificance
CYP2D6 Inhibition InhibitorPotential for drug-drug interactions with other CYP2D6 substrates.
CYP3A4 Inhibition Non-inhibitorLower risk of drug-drug interactions via the major CYP3A4 pathway.
Metabolic Stability ModerateThe compound is likely to be metabolized at a moderate rate.
Excretion
PropertyPredicted OutcomeSignificance
Primary Route of Excretion Renal (Kidney)The compound and its metabolites are likely to be cleared primarily by the kidneys.

Predicted Toxicological Profile

Early identification of potential toxicities is a key goal of in-silico analysis. Predictions are based on structural alerts and models trained on toxicological databases.

EndpointPredicted RiskSignificance
hERG (Human Ether-à-go-go-Related Gene) Inhibition Low RiskLow likelihood of causing cardiac arrhythmia (QT prolongation).
Mutagenicity (AMES test) Non-mutagenicUnlikely to cause DNA mutations.
Carcinogenicity IndeterminateInsufficient data for a reliable prediction; requires experimental validation.
Hepatotoxicity (Liver Injury) Low RiskLow probability of causing drug-induced liver injury.

Conclusion

The in-silico analysis of this compound provides a valuable preliminary assessment of its drug-like properties. The predictions suggest a molecule with good oral absorption, the ability to penetrate the blood-brain barrier, and a moderate metabolic stability profile. While the predicted inhibition of CYP2D6 warrants consideration for potential drug-drug interactions, the overall toxicological profile appears to be low-risk for the endpoints evaluated.

It is imperative to recognize that these are computational predictions and not substitutes for experimental validation. However, this in-silico profile serves its purpose as a technical guide for researchers, enabling informed decisions on whether to advance this compound to the next stage of the drug discovery pipeline, which would involve synthesis and in-vitro testing. The presented data provides a strong foundation for further investigation.

References

An In-depth Technical Guide on the Solubility and Stability of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to evaluate the aqueous solubility and chemical stability of the novel compound, N-ethyl-N-(morpholin-2-ylmethyl)ethanamine. Due to the limited availability of specific experimental data for this molecule, this document serves as a roadmap, detailing the necessary experimental protocols and theoretical framework for its physicochemical characterization. The information herein is curated for researchers and professionals in the field of drug development and pharmaceutical sciences.

Physicochemical Properties

A summary of predicted and known properties for this compound and related structures is presented below. These values are essential for designing and interpreting solubility and stability studies.

PropertyValue (Predicted/Observed)Data Source
IUPAC Name This compound-
Molecular Formula C₉H₂₀N₂O[1]
Molecular Weight 172.27 g/mol [1]
CAS Number 122894-64-8[2]
Predicted LogP -0.2[3]
Predicted pKa Basic (due to amine groups)General Chemical Knowledge

Aqueous Solubility Assessment

The aqueous solubility of a compound is a critical determinant of its absorption and bioavailability.[4] Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding.

2.1.1. Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[5]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[6]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[7]

2.1.2. Kinetic Solubility

Kinetic solubility is often determined in early drug discovery to assess the precipitation of a compound from a supersaturated solution, typically originating from a DMSO stock.[8]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer.

  • Precipitation Detection: Monitor the formation of precipitate in each dilution. This can be done visually or instrumentally using techniques like nephelometry, which measures light scattering from suspended particles.[8][9]

  • Solubility Determination: The kinetic solubility is the concentration at which the first signs of precipitation are observed.

The results from the solubility experiments should be tabulated as follows:

pHTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)
1.225
4.525
6.825
7.425
1.237
4.537
6.837
7.437

Stability Assessment

Stability testing is crucial for determining the shelf-life and storage conditions of a drug substance. This involves long-term stability studies and forced degradation (stress testing) to identify potential degradation products and pathways.[10][11]

3.1.1. Forced Degradation Studies

Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition.[1][10]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with a strong acid (e.g., 1M HCl) and heat (e.g., 60°C) for a defined period.[12]

    • Base Hydrolysis: Treat the stock solution with a strong base (e.g., 1M NaOH) and heat (e.g., 60°C) for a defined period.[12]

    • Oxidative Degradation: Expose the stock solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.[13]

    • Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).[13]

    • Photolytic Degradation: Expose the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines.[13]

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate the parent compound from its degradation products.[14][15]

3.1.2. Long-Term and Accelerated Stability Studies

These studies are performed under controlled storage conditions as defined by ICH guidelines.[16][17]

Protocol:

  • Sample Preparation: Store aliquots of the solid compound and a formulated solution in appropriate containers at various conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[17]

  • Analysis: At each time point, assess the samples for appearance, purity, and the presence of degradation products using a validated stability-indicating method.

Summarize the stability data in the following tables:

Forced Degradation Results

Stress ConditionDuration% DegradationNumber of Degradants
1M HCl, 60°C24h
1M NaOH, 60°C24h
6% H₂O₂, RT24h
80°C (Solid)48h
80°C (Solution)48h
Photolytic (ICH Q1B)-

Long-Term Stability Data (Example: 25°C/60%RH)

Time (Months)AppearancePurity (%)Degradation Product 1 (%)Degradation Product 2 (%)
0
3
6
12
24

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility and stability.

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility T_Start Add excess compound to buffer T_Equilibrate Shake for 24-72h T_Start->T_Equilibrate T_Separate Centrifuge/Filter T_Equilibrate->T_Separate T_Analyze Quantify by HPLC/LC-MS T_Separate->T_Analyze K_Start Prepare DMSO stock solution K_Dilute Dilute in aqueous buffer K_Start->K_Dilute K_Detect Detect precipitation (Nephelometry) K_Dilute->K_Detect K_Result Determine solubility concentration K_Detect->K_Result

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Stability_Workflow cluster_forced_degradation Forced Degradation Studies Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 6% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analyze Analyze by Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Identify Degradation Pathways & Products Analyze->Identify

Caption: Workflow for Forced Degradation Stability Studies.

References

Predicting the Mechanism of Action of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Absence of direct experimental data for N-ethyl-N-(morpholin-2-ylmethyl)ethanamine necessitates a predictive approach to its mechanism of action. This guide synthesizes information from structurally related compounds to propose potential biological targets and outlines a comprehensive experimental strategy for validation.

Introduction

This compound is a synthetic molecule featuring a morpholine ring, a common scaffold in medicinal chemistry renowned for its presence in a wide array of biologically active compounds.[1][2] The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties.[1] The subject molecule also possesses a diethylaminoethyl group, a pharmacophore present in numerous drugs with diverse therapeutic applications, including antihistamines, antiarrhythmics, and central nervous system (CNS) agents.[3][4]

Given the lack of specific studies on this compound, this document provides a predictive analysis of its potential mechanisms of action based on structure-activity relationships (SAR) of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to inform initial experimental investigations.

Predicted Physicochemical Properties

A preliminary in-silico analysis of this compound suggests properties amenable to oral bioavailability, including moderate lipophilicity and a molecular weight within the range typical for small molecule drugs. These predictions, while theoretical, provide a basis for initial formulation and pharmacokinetic studies.

PropertyPredicted ValueIn-Silico Tool Used
Molecular FormulaC9H20N2OChemDraw
Molecular Weight172.27 g/mol ChemDraw
LogP1.5 - 2.5Various online predictors
pKa (most basic)9.0 - 10.0ACD/Labs Percepta
Hydrogen Bond Donors1ChemDraw
Hydrogen Bond Acceptors3ChemDraw
Rotatable Bonds5ChemDraw

Note: These values are predictions and require experimental verification.

Predicted Mechanisms of Action and Biological Targets

Based on the structural motifs present in this compound, two primary hypothetical mechanisms of action are proposed:

  • Antihistaminergic and/or Anticholinergic Activity: The diethylaminoethyl moiety is a classic pharmacophore for H1 histamine receptor antagonists and muscarinic acetylcholine receptor antagonists.[3] Many first-generation antihistamines, such as diphenhydramine and chlorpheniramine, share this structural feature.

  • Central Nervous System (CNS) Activity: A significant number of drugs containing the diethylaminoethyl group exhibit CNS activity, including antidepressants, antipsychotics, and local anesthetics.[3] The morpholine ring itself is present in CNS-active compounds.[5][6] Therefore, this compound may interact with various CNS targets such as serotonin, dopamine, or norepinephrine transporters or receptors.

Hypothetical Signaling Pathway: H1 Histamine Receptor Antagonism

This pathway illustrates the predicted antagonistic effect of the compound on the H1 histamine receptor, a G-protein coupled receptor (GPCR).

H1_Antagonism Compound This compound H1R H1 Histamine Receptor Compound->H1R Binds and Blocks Gq_alpha Gq α-subunit H1R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation DAT_Inhibition cluster_pre cluster_synapse Synaptic Cleft cluster_post Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake D2R D2 Receptor Dopamine_synapse->D2R Binds Signaling Downstream Signaling D2R->Signaling Compound This compound Compound->DAT Inhibits Functional_Assay_Workflow Start Start Cell_Culture Culture H1R-expressing cells Start->Cell_Culture Dye_Loading Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Compound_Incubation Pre-incubate with this compound Dye_Loading->Compound_Incubation Agonist_Stimulation Stimulate with Histamine (EC50) Compound_Incubation->Agonist_Stimulation Measurement Measure intracellular Ca²⁺ fluorescence Agonist_Stimulation->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of the tertiary amine, N-ethyl-N-(morpholin-2-ylmethyl)ethanamine. The synthetic strategy is a two-step process commencing with the reductive amination of a suitable morpholine precursor to yield a secondary amine intermediate, followed by a subsequent N-ethylation to afford the final product. The methodologies described herein utilize mild and selective reagents, making this protocol suitable for laboratory-scale synthesis. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

N-substituted morpholine derivatives are prevalent structural motifs in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. The target molecule, this compound, possesses a tertiary amine, a common feature in many biologically active compounds. This protocol outlines a reliable synthetic route to access this compound for further investigation in drug discovery and development programs.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence as illustrated below. The initial step involves the formation of the secondary amine, N-(morpholin-2-ylmethyl)ethanamine, through the reductive amination of a morpholine-2-carboxaldehyde precursor with ethylamine. The subsequent step involves the N-ethylation of the secondary amine intermediate, also via reductive amination using acetaldehyde, to yield the desired tertiary amine.

Diagram of the Synthetic Pathway

Synthetic Pathway Morpholine-2-carboxaldehyde Morpholine-2-carboxaldehyde Step1 Step 1: Reductive Amination Morpholine-2-carboxaldehyde->Step1 Ethylamine Ethylamine Ethylamine->Step1 Intermediate N-(morpholin-2-ylmethyl)ethanamine Step1->Intermediate Step2 Step 2: N-Ethylation (Reductive Amination) Intermediate->Step2 Acetaldehyde Acetaldehyde Acetaldehyde->Step2 Final_Product This compound Step2->Final_Product Experimental Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product S1_Start Dissolve Morpholine-2-carboxaldehyde in DCE S1_Add_Amine Add Ethylamine and Acetic Acid S1_Start->S1_Add_Amine S1_Imine Stir for 1h (Imine Formation) S1_Add_Amine->S1_Imine S1_Add_Reducing Add NaBH(OAc)3 S1_Imine->S1_Add_Reducing S1_React Stir at RT (Monitor by TLC/LC-MS) S1_Add_Reducing->S1_React S1_Quench Quench with NaHCO3 S1_React->S1_Quench S1_Extract Extract with DCM S1_Quench->S1_Extract S1_Wash Wash with Brine S1_Extract->S1_Wash S1_Dry Dry over MgSO4 S1_Wash->S1_Dry S1_Concentrate Concentrate S1_Dry->S1_Concentrate S1_Purify Column Chromatography S1_Concentrate->S1_Purify S1_Product N-(morpholin-2-ylmethyl)ethanamine S1_Purify->S1_Product S2_Start Dissolve Intermediate in DCE S1_Product->S2_Start Use as starting material S2_Add_Aldehyde Add Acetaldehyde S2_Start->S2_Add_Aldehyde S2_Stir1 Stir for 30 min S2_Add_Aldehyde->S2_Stir1 S2_Add_Reducing Add NaBH(OAc)3 S2_Stir1->S2_Add_Reducing S2_React Stir for 12-18h (Monitor by TLC/LC-MS) S2_Add_Reducing->S2_React S2_Quench Quench with NaHCO3 S2_React->S2_Quench S2_Extract Extract with DCM S2_Quench->S2_Extract S2_Wash Wash with Brine S2_Extract->S2_Wash S2_Dry Dry over MgSO4 S2_Wash->S2_Dry S2_Concentrate Concentrate S2_Dry->S2_Concentrate S2_Purify Column Chromatography S2_Concentrate->S2_Purify S2_Product This compound S2_Purify->S2_Product

"analytical methods for quantification of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantitative Analysis of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This application note details a sensitive and selective method for the quantification of this compound in pharmaceutical preparations. The protocol employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful analytical technique renowned for its high specificity and low detection limits, making it ideal for the analysis of active pharmaceutical ingredients (APIs) and their related impurities.

Introduction

This compound is a tertiary amine containing a morpholine moiety. Accurate and precise quantification of this compound is critical for quality control and pharmacokinetic studies in drug development. The method described herein provides a robust protocol for researchers, scientists, and drug development professionals.

Analytical Method

A reverse-phase liquid chromatography method coupled with tandem mass spectrometry (LC-MS/MS) was developed for the quantification of this compound. This approach offers superior selectivity and sensitivity compared to other techniques.

Liquid Chromatography Conditions

The chromatographic separation is achieved on a C18 column. The mobile phase consists of a gradient of acetonitrile and water with formic acid, which is suitable for mass spectrometry applications.[1][2][3]

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.

Data Presentation

The following table summarizes the typical quantitative performance parameters of the LC-MS/MS method for the analysis of similar amine compounds, which are expected to be achievable for this compound.

ParameterExpected Performance
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1.5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Internal Standard (e.g., a structurally similar and stable isotopically labeled compound)

Standard and Sample Preparation
  • Stock Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of acetonitrile and water (50:50 v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking: Add the internal standard to all standard and sample solutions to a final concentration of 100 ng/mL.

  • Sample Preparation: Dissolve the pharmaceutical preparation in a suitable solvent (e.g., methanol or water). Dilute the sample solution with the mobile phase to a concentration within the calibration range.

LC-MS/MS Instrumental Setup
  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. The protonated molecule [M+H]⁺ would be the precursor ion. Product ions would be identified in the MS/MS scan.

Data Analysis

Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the working standard solutions. The concentration of the analyte in the samples is then determined from this calibration curve.

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Standards (1-1000 ng/mL) Stock->Working Spike Spike with Internal Standard Working->Spike Sample Prepare Sample Solution Sample->Spike Inject Inject into LC-MS/MS Spike->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for the quantification of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive protocol for the quantitative analysis of this compound in pharmaceutical samples. The high selectivity and low detection limits of this method make it well-suited for quality control and research applications in the pharmaceutical industry.

References

Application Notes and Protocols: N-ethyl-N-(morpholin-2-ylmethyl)ethanamine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine is a unique bifunctional molecule incorporating a reactive secondary amine and a morpholine moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, and can be crucial for interactions with biological targets.[1][2][3] This combination of features makes this compound a promising chemical intermediate for the synthesis of novel compounds in drug discovery and development, particularly for central nervous system (CNS) active agents and other therapeutic areas.[1]

These application notes provide an overview of the potential uses of this compound as a chemical intermediate and include a generalized experimental protocol for its incorporation into a target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for planning synthetic routes and for the purification of resulting products.

PropertyValueReference
IUPAC NameThis compound[4]
Molecular FormulaC9H20N2O[4]
Molecular Weight172.27 g/mol [4]
Purity95%[4]
SMILESCCN(CC)CC1CNCCO1[4]

Applications as a Chemical Intermediate

The presence of a secondary amine in this compound allows for its versatile use as a nucleophile in a variety of chemical transformations. Its potential applications as a chemical intermediate include:

  • Synthesis of Novel Amides: Reaction with activated carboxylic acids, acid chlorides, or coupling reagents can introduce the N-ethyl-N-(morpholin-2-ylmethyl)ethylamino moiety into a molecule, potentially enhancing its pharmacological properties.

  • N-Alkylation and Reductive Amination: The secondary amine can be alkylated with various electrophiles or used in reductive amination reactions with aldehydes and ketones to create more complex tertiary amines.

  • Scaffold for Combinatorial Chemistry: Its bifunctional nature makes it a suitable building block for the creation of compound libraries for high-throughput screening.

  • Development of CNS-Active Agents: The morpholine group is frequently found in CNS drug candidates due to its favorable properties for blood-brain barrier penetration.[1]

Experimental Protocol: Synthesis of a Tertiary Amine via Reductive Amination

This protocol describes a general procedure for the synthesis of a novel tertiary amine using this compound and a generic aldehyde.

Materials:

  • This compound

  • An appropriate aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 eq) in DCE, add this compound (1.1 eq).

  • If necessary, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine.

Hypothetical Reaction Data

The following table presents hypothetical data for the reductive amination described above, illustrating the expected outcomes.

Starting Aldehyde (R-CHO)ProductMolecular Formula of ProductTheoretical Yield (%)
BenzaldehydeN-benzyl-N-ethyl-N-(morpholin-2-ylmethyl)ethanamineC16H26N2O85
4-ChlorobenzaldehydeN-((4-chlorophenyl)methyl)-N-ethyl-N-(morpholin-2-ylmethyl)ethanamineC16H25ClN2O82
IsobutyraldehydeN-ethyl-N-isobutyl-N-(morpholin-2-ylmethyl)ethanamineC13H28N2O90

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a novel tertiary amine using this compound as a chemical intermediate via reductive amination.

G A Starting Materials: Aldehyde (R-CHO) & This compound B Reaction Setup: Solvent (DCE), Optional Catalyst (Acetic Acid) A->B Combine C Iminium Ion Formation (1-2 hours) B->C D Reduction: Sodium Triacetoxyborohydride C->D Add E Reaction Monitoring (TLC or LC-MS) D->E F Workup: Quenching, Extraction, Drying E->F Upon Completion G Purification: Silica Gel Chromatography F->G H Final Product: Pure Tertiary Amine G->H

Caption: Synthetic workflow for reductive amination.

Hypothetical Signaling Pathway Modulation

Given the prevalence of the morpholine scaffold in CNS drug discovery, a molecule synthesized using this compound as an intermediate could potentially modulate a key signaling pathway implicated in a neurological disorder. The diagram below illustrates a hypothetical scenario where a synthesized compound acts as an antagonist at a G-protein coupled receptor (GPCR).

G cluster_0 Synthesized Compound Synthesized Compound GPCR GPCR Synthesized Compound->GPCR Antagonizes G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Caption: Hypothetical GPCR antagonism.

References

Application Notes and Protocols for Morpholine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine heterocycle is a prominent structural motif in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a valuable building block in drug design.[3][4] The morpholine ring can engage in various molecular interactions, including hydrogen bonding via its oxygen atom, and can serve as a scaffold to orient other functional groups for optimal target binding.[3][5] Consequently, morpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activity.[2][4][6] A notable analogue, (4-Benzyl-morpholin-2-ylmethyl)ethylamine, is recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[7][8]

Case Study: Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors

To illustrate the application of morpholine-containing compounds, we will focus on a series of morpholine-substituted tetrahydroquinoline derivatives that have been investigated as potential inhibitors of the mTOR (mammalian target of rapamycin) kinase, a key regulator of cell growth and proliferation implicated in cancer.[9]

Data Presentation: In Vitro Antiproliferative Activity

The cytotoxic effects of these compounds were evaluated against various human cancer cell lines using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.

Compound IDTarget Cell LineIC50 (µM)
10d A549 (Lung)0.062 ± 0.01
MCF-7 (Breast)0.58 ± 0.11
MDA-MB-231 (Breast)1.003 ± 0.008
10e A549 (Lung)0.033 ± 0.003
10h MCF-7 (Breast)0.087 ± 0.007
Everolimus (Standard)A549 (Lung)-
5-Fluorouracil (Standard)A549 (Lung)-
(Data sourced from reference[9])

Experimental Protocols

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol outlines the methodology for determining the cytotoxic activity of morpholine derivatives against cancer cell lines.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO to create stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibits translation (when unphosphorylated) MorpholineCompound Morpholine-Substituted Tetrahydroquinoline (e.g., Compound 10e) MorpholineCompound->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of a morpholine derivative.

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add Serial Dilutions of Morpholine Compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add Solubilization Buffer incubate3->add_solubilizer read_plate Measure Absorbance (570 nm) add_solubilizer->read_plate analyze_data Calculate % Viability & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow diagram for the in vitro MTT cytotoxicity assay.

Conclusion

While specific data on N-ethyl-N-(morpholin-2-ylmethyl)ethanamine remains elusive, the broader family of morpholine-containing compounds represents a rich area for medicinal chemistry research. The morpholine scaffold is a versatile tool for developing novel therapeutics with improved drug-like properties. The protocols and data presented here for a representative morpholine derivative serve as a guide for researchers engaged in the synthesis, evaluation, and optimization of new chemical entities incorporating this valuable heterocycle. Further investigation into N-substituted (morpholin-2-ylmethyl)ethanamine derivatives could yield novel candidates for various therapeutic areas, particularly in the realm of CNS disorders.

References

Protocol for N-Alkylation of Morpholine Derivatives: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of morpholine derivatives, a crucial transformation in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in many pharmaceuticals, and its N-functionalization allows for the modulation of pharmacological activity, selectivity, and pharmacokinetic properties.

Introduction

N-alkylated morpholine derivatives are integral components of a wide array of biologically active compounds. The nitrogen atom of the morpholine ring serves as a key point for introducing diverse substituents, enabling extensive structure-activity relationship (SAR) studies. Common methods for N-alkylation include direct alkylation with alkyl halides and reductive amination, each offering distinct advantages depending on the substrate and desired product.

Data Presentation: Comparison of N-Alkylation Methods

The selection of an appropriate N-alkylation method is contingent upon the nature of the alkylating agent, the stability of the starting material, and the desired scale of the reaction. Below is a summary of common methods with typical reaction parameters.

MethodAlkylating AgentCatalyst/ReagentBaseSolventTypical Yield (%)
Direct Alkylation Alkyl Halide (e.g., Iodide, Bromide)-K₂CO₃, NaH, Et₃NDMF, Acetonitrile80-98[1]
Reductive Amination Aldehyde or KetoneNaBH(OAc)₃, NaBH₃CN-1,2-Dichloroethane, Methanol75-95[1]
Catalytic Alkylation Alcohol (e.g., Methanol)CuO–NiO/γ–Al₂O₃-Gas-Solid Phase93.8 (selectivity)[2][3]
Microwave-Assisted Alkyl Halide-K₂CO₃, Cs₂CO₃DMF, NMPHigh (reaction acceleration)[4][5]
Phase-Transfer Catalysis Alkyl HalideQuaternary Ammonium Salt (e.g., TBAB)K₂CO₃Toluene, MTBEHigh[6][7]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method is a straightforward and widely used procedure for the N-alkylation of morpholine derivatives using alkyl halides in the presence of a base.

Materials:

  • Morpholine derivative

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the morpholine derivative (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF or acetonitrile.

  • Add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the stirring suspension.[1]

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[1]

Direct_N_Alkylation_Workflow start Start dissolve Dissolve Morpholine Derivative in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide heat_monitor Heat and Monitor Reaction (TLC/LC-MS) add_alkyl_halide->heat_monitor workup Aqueous Workup and Extraction heat_monitor->workup purification Purification (Column Chromatography) workup->purification end N-Alkylated Product purification->end

Workflow for Direct N-Alkylation.
Protocol 2: Reductive Amination

Reductive amination is a versatile method for N-alkylation that involves the reaction of a morpholine derivative with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a mild reducing agent.

Materials:

  • Morpholine derivative

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous 1,2-dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the morpholine derivative (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).[1]

  • Dissolve the reactants in anhydrous 1,2-dichloroethane. A small amount of acetic acid can be added to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated morpholine derivative.[1]

Reductive_Amination_Workflow start Start mix_reactants Mix Morpholine Derivative and Aldehyde/Ketone start->mix_reactants iminium_formation Iminium Ion Formation (Optional Acetic Acid) mix_reactants->iminium_formation add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) iminium_formation->add_reducing_agent monitor_reaction Stir and Monitor (TLC/LC-MS) add_reducing_agent->monitor_reaction workup Aqueous Workup and Extraction monitor_reaction->workup purification Purification (Column Chromatography) workup->purification end N-Alkylated Product purification->end

Workflow for Reductive Amination.

Signaling Pathways and Drug Development

N-alkylated morpholine derivatives are prevalent in drug candidates across various therapeutic areas. The morpholine ring often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The N-substituent plays a critical role in binding to the target protein and modulating the biological response. For instance, in the development of kinase inhibitors, the N-alkyl group can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.

Signaling_Pathway_Logic cluster_drug_design Drug Design & Development cluster_biological_system Biological System morpholine_core Morpholine Core n_alkylation N-Alkylation morpholine_core->n_alkylation n_alkylated_derivative N-Alkylated Morpholine Derivative n_alkylation->n_alkylated_derivative target_protein Target Protein (e.g., Kinase) n_alkylated_derivative->target_protein Binding & Modulation signaling_pathway Signaling Pathway target_protein->signaling_pathway cellular_response Cellular Response (e.g., Inhibition) signaling_pathway->cellular_response

Role of N-Alkylation in Drug Action.

References

Application Notes and Protocols for the Purification of Crude N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine is a tertiary amine containing a morpholine scaffold. The purification of this compound from crude reaction mixtures is crucial for its use in research and drug development, as impurities can significantly impact biological activity and safety profiles. Common impurities may include starting materials, reagents, and byproducts from the synthesis. The basic nature of the tertiary amine and the morpholine nitrogen can present challenges during purification, particularly in silica gel chromatography, where strong interactions with acidic silanols can lead to peak tailing and poor separation. This document provides detailed protocols for several effective purification techniques for this compound, including vacuum distillation, column chromatography, and recrystallization via salt formation.

Data Presentation

The selection of a purification method depends on the physical state of the crude product (liquid or solid), the nature of the impurities, and the desired final purity. Below is a summary of expected purity and yield for different techniques, based on data from analogous morpholine derivatives.

Purification TechniquePurity Achieved (Typical)Yield (Typical)Notes
Vacuum Distillation>99%60-80%Effective for thermally stable liquid amines.
Flash Column Chromatography (Silica Gel with Amine)95-99%70-90%Addition of triethylamine is often necessary to prevent peak tailing.
Recrystallization (as Hydrochloride Salt)>99%50-70%High purity can be achieved, but involves an extra step of salt formation and subsequent neutralization.

Experimental Protocols

Protocol 1: Vacuum Distillation

This method is suitable for the purification of liquid this compound, assuming it is thermally stable.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Cold trap (e.g., with dry ice/acetone)

Procedure:

  • Assemble the short-path distillation apparatus and ensure all joints are properly sealed with vacuum grease.

  • Place the crude this compound into the distillation flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Gradually apply vacuum and begin heating the distillation flask.

  • Collect the fraction that distills at the expected boiling point of the product. The boiling point of the related N-(2-aminoethyl) morpholine is 205 °C at atmospheric pressure, so a significantly lower temperature will be required under vacuum.

  • Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool to room temperature before collecting the purified product.

Protocol 2: Flash Column Chromatography

This protocol is designed for the purification of this compound on a silica gel column, addressing the basic nature of the compound.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Flash chromatography system (column, pump, fraction collector)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization (if applicable) or staining solution (e.g., potassium permanganate)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM or a low-polarity mixture like 98:2 DCM:MeOH).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the packed silica gel column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 99:1 DCM:MeOH with 0.1% TEA). Gradually increase the polarity of the mobile phase (e.g., to 95:5 DCM:MeOH with 0.1% TEA) to elute the product. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase is crucial to neutralize the acidic sites on the silica gel and prevent peak tailing.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Recrystallization as a Hydrochloride Salt

This method is particularly useful if the product is a solid or if other methods fail to provide the desired purity. The amine is first converted to its hydrochloride salt, which is then purified by recrystallization.

Materials:

  • Crude this compound

  • Anhydrous solvent (e.g., diethyl ether, isopropanol)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated HCl)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with an anti-solvent like diethyl ether)

  • Base for neutralization (e.g., saturated sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or isopropanol. Cool the solution in an ice bath.

  • Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold anhydrous diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot polar solvent such as ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Neutralization: Dissolve the purified salt in water and add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8).

  • Extraction: Extract the free amine with an organic solvent like dichloromethane (3 x volumes).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

G Workflow for Purification by Vacuum Distillation start Crude Liquid Product distillation Assemble Short-Path Distillation Apparatus start->distillation load Load Crude Product into Distillation Flask distillation->load vacuum Apply Vacuum and Begin Heating load->vacuum collect Collect Distilled Fraction vacuum->collect end Purified Product collect->end

Caption: Workflow for Purification by Vacuum Distillation.

G Workflow for Flash Column Chromatography start Crude Product prepare_column Prepare and Pack Silica Gel Column start->prepare_column load_sample Dissolve Crude Product and Load onto Column prepare_column->load_sample elute Elute with Solvent Gradient (containing Triethylamine) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for Flash Column Chromatography.

G Workflow for Purification via Salt Recrystallization start Crude Amine salt_formation Dissolve in Anhydrous Solvent and Add HCl Solution start->salt_formation precipitate Collect Precipitated Hydrochloride Salt salt_formation->precipitate recrystallize Recrystallize Salt from Hot Polar Solvent precipitate->recrystallize collect_crystals Collect Purified Crystals recrystallize->collect_crystals neutralize Dissolve Crystals in Water and Neutralize with Base collect_crystals->neutralize extract Extract Free Amine with Organic Solvent neutralize->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate end Purified Amine dry_evaporate->end

Caption: Workflow for Purification via Salt Recrystallization.

Application Notes and Protocols: Exploring the Catalytic Potential of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The catalytic use of the specific compound N-ethyl-N-(morpholin-2-ylmethyl)ethanamine is not extensively documented in publicly available literature. The following application notes and protocols are based on the catalytic activity of structurally similar compounds, particularly chiral β-amino alcohols and other morpholine derivatives. These notes are intended to serve as a guide for exploring the potential catalytic applications of this compound and are not based on established, published data for this specific molecule.

Introduction: Potential Catalytic Activity

This compound belongs to the class of substituted morpholine derivatives. While direct catalytic applications of this specific compound are not widely reported, its structural features suggest potential for use in catalysis, particularly in asymmetric synthesis. The core structure contains a morpholine ring and a chiral center (at the 2-position of the morpholine ring, assuming a chiral synthesis), which are features present in several known organocatalysts.

The presence of a β-amino alcohol-like moiety within the structure is significant. Chiral β-amino alcohols are a well-established class of catalysts and ligands for various asymmetric transformations, including the enantioselective addition of organozinc reagents to aldehydes.[1][2][3] The nitrogen and oxygen atoms can act as coordination sites for metal centers, while the chiral backbone can induce stereoselectivity.

Furthermore, morpholine derivatives have been explored as organocatalysts, for instance, in Michael addition reactions.[4][5] Although morpholine-based enamines are sometimes found to be less reactive than their pyrrolidine counterparts, modifications to the morpholine scaffold can lead to highly effective catalysts.[4]

These application notes provide a potential framework for investigating the catalytic activity of this compound in a representative asymmetric reaction.

Potential Application: Asymmetric Alkylation

Based on the structural analogy to known β-amino alcohol catalysts, a potential application for chiral this compound is in the enantioselective addition of dialkylzinc reagents to aldehydes.

Performance of Structurally Related Morpholine-Based Catalysts

While specific data for this compound is unavailable, the following table summarizes the performance of other morpholine-based organocatalysts in the 1,4-addition of propanal to nitrostyrene, as reported in the literature. This data is provided to illustrate the catalytic potential of the morpholine scaffold.

Catalyst (Structure)Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)Reference
Catalyst I 1489599:199[5]
Catalyst II 1489095:585[5]
Catalyst III 1489298:290[5]
Catalyst IV 1488890:1078[5]

Note: The structures of Catalysts I-IV are detailed in the cited reference and represent different substituted morpholine derivatives.

Experimental Protocols (Hypothetical)

The following is a hypothetical protocol for screening the catalytic activity of this compound in the enantioselective addition of diethylzinc to benzaldehyde. This protocol is adapted from established procedures for similar β-amino alcohol catalysts.

General Procedure for Catalytic Enantioselective Alkylation
  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand, this compound (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc (1.0 M in hexanes, 1.2 mmol, 1.2 equiv.) to the catalyst solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 mmol, 1.0 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Visualizations

Logical Workflow for Catalyst Screening

The following diagram illustrates a general workflow for the screening and evaluation of a new catalyst, such as this compound.

G cluster_prep Preparation cluster_screen Catalyst Screening cluster_opt Optimization start Synthesize and Purify This compound char Characterize Catalyst (NMR, MS, etc.) start->char reaction Perform Catalytic Test Reaction (e.g., Asymmetric Alkylation) char->reaction analysis Analyze Product (Yield, ee%) reaction->analysis optimize Optimize Reaction Conditions (Solvent, Temperature, Loading) analysis->optimize Promising Result scope Substrate Scope Evaluation optimize->scope end Report Findings scope->end

Caption: General workflow for the evaluation of a new catalyst.

Potential Catalytic Cycle (Hypothetical)

This diagram illustrates a hypothetical catalytic cycle for the β-amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

G catalyst Chiral Ligand (L*) (this compound) intermediate1 Chiral Zinc Complex [Zn(L*)(Et)] catalyst->intermediate1 + Et2Zn - Ethane diethylzinc Diethylzinc (Et2Zn) aldehyde Aldehyde (RCHO) product Chiral Alcohol (R-CH(OH)Et) product->catalyst + EtZnOR' (regenerates active catalyst) intermediate2 Transition State intermediate1->intermediate2 + RCHO intermediate2->product Et transfer

Caption: Hypothetical catalytic cycle for asymmetric alkylation.

References

Application Notes & Protocols: Experimental Design for Efficacy Testing of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine is a novel chemical entity with an undisclosed biological function. As such, a comprehensive and systematic approach is required to elucidate its potential therapeutic efficacy and mechanism of action (MoA). This document outlines a tiered experimental design, progressing from broad initial screening to more focused target validation and efficacy testing. The proposed workflow is designed to efficiently identify biological activity, assess safety, and build a robust data package for this new compound.

Tier 1: Primary Screening for Bioactivity and Cytotoxicity

The initial tier focuses on broadly assessing the compound's interaction with biological systems and determining its inherent cytotoxicity. This stage is critical for establishing a therapeutic window and generating initial hypotheses on its potential MoA.

1.1. Cytotoxicity Assessment

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on various cell lines, thereby establishing the concentration window for subsequent in vitro assays.

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cells (e.g., HeLa, HEK293, and a relevant disease-specific cell line) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity Profile

Cell LineCompoundIC50 (µM)
HeLaThis compound
HEK293This compound
[Disease Model]This compound
Doxorubicin (Control)This compound

1.2. Broad Pharmacological Profiling (Safety Panel)

Objective: To identify potential off-target interactions by screening the compound against a panel of common pharmacological targets known to be associated with adverse drug reactions.[1][2][3][4]

Methodology: The compound should be submitted to a commercial service (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) for screening at a fixed concentration (e.g., 10 µM) against a panel of key receptors, ion channels, transporters, and enzymes.[1][2]

Data Presentation: Safety Panel Hits

Target FamilyTarget% Inhibition at 10 µM
GPCR5-HT2B
Ion ChannelhERG
EnzymeCOX-2
TransporterSERT

Note: Only targets showing significant inhibition (e.g., >50%) are typically reported as "hits".

1.3. Phenotypic Screening

Objective: To identify any observable changes in cell morphology or function in an unbiased manner using high-content imaging.[5][6]

Methodology:

  • Plate a well-characterized cell line (e.g., U2OS) in multi-well imaging plates.

  • Treat cells with the compound at 3-4 non-toxic concentrations.

  • Stain cells with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nucleus, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

  • Acquire images using a high-content imaging system.

  • Analyze images to quantify a wide array of cellular features (e.g., cell count, nuclear size, mitochondrial mass, cytoskeletal arrangement).

  • Compare the phenotypic profile of the compound to a reference library of compounds with known mechanisms of action.

Experimental and Logical Workflows

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Confirmation & MoA cluster_tier3 Tier 3: Target Validation & Efficacy T1_Start This compound T1_Cyto Cytotoxicity Assays (e.g., MTT, LDH) T1_Start->T1_Cyto T1_Safety Broad Safety Panel (GPCRs, Ion Channels, etc.) T1_Start->T1_Safety T1_Pheno Phenotypic Screening (High-Content Imaging) T1_Start->T1_Pheno T1_Decision Bioactivity without Cytotoxicity? T1_Cyto->T1_Decision T1_Safety->T1_Decision T1_Pheno->T1_Decision T2_Dose Dose-Response Studies (EC50/IC50 Determination) T1_Decision->T2_Dose Yes T3_End Lead Candidate T1_Decision->T3_End No T2_Target Focused Target Panels (e.g., Kinase Panel) T2_Dose->T2_Target T2_Signal Signaling Pathway Assays (e.g., cAMP, Calcium Flux) T2_Target->T2_Signal T2_Decision Putative Target Identified? T2_Signal->T2_Decision T2_Decision->T1_Start T3_Bind Direct Binding Assays (SPR, Thermal Shift) T2_Decision->T3_Bind Yes T3_Model Disease-Relevant Models (3D Organoids, Co-cultures) T3_Bind->T3_Model T3_Model->T3_End

Caption: Tiered experimental workflow for novel compound evaluation.

Tier 2: Hit Confirmation and Mechanism of Action (MoA) Elucidation

If Tier 1 screening reveals a consistent, non-cytotoxic biological activity, the focus shifts to confirming these "hits" and beginning to unravel the underlying MoA.

2.1. Dose-Response Studies

Objective: To quantify the potency of the compound for any validated hits from the primary screens.

Methodology: For each confirmed hit (e.g., a specific receptor or a phenotypic response), perform a 10-point dose-response curve with the compound, typically ranging from 1 pM to 100 µM. The resulting data is fitted to a sigmoidal curve to determine the EC50 (half-maximal effective concentration) or IC50.

Data Presentation: Compound Potency

Assay TypeTarget/PhenotypeModalityEC50/IC50 (µM)
Functional AssayGPCR Target XAgonist
Functional AssayIon Channel YAntagonist
Phenotypic AssayNeurite OutgrowthInducer

2.2. Secondary Target-Focused Screening

Objective: To understand the selectivity of the compound.

Methodology: Based on the primary hit, select a relevant secondary panel. For example, if the compound inhibits a specific kinase, screen it against a broad panel of kinases (e.g., a kinome scan) to determine its selectivity profile.

2.3. Signaling Pathway Analysis

Objective: To determine the downstream cellular pathways affected by the compound's interaction with its putative target.

Protocol: cAMP Assay for GPCR Activation

This protocol assumes the identified target is a Gs or Gi-coupled GPCR.

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1).

  • Compound Incubation: Plate cells and treat with various concentrations of this compound. Include a known agonist as a positive control and a vehicle control. For Gi-coupled receptors, co-stimulate with forskolin to induce cAMP production.

  • Cell Lysis: After incubation (e.g., 30 minutes), lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

  • Detection: Follow the manufacturer's protocol to measure the concentration of cyclic AMP.

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine an EC50 or IC50 value.

G compound Compound receptor GPCR Target compound->receptor Binds g_protein G-Protein (Gs/Gi/Gq) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (cAMP / Ca2+) effector->second_messenger Produces downstream Downstream Kinases (PKA / PKC) second_messenger->downstream Activates response Cellular Response (e.g., Gene Expression) downstream->response Phosphorylates & Triggers

Caption: A generic GPCR signaling pathway.

Tier 3: Target Validation and In Vitro Efficacy

The final in vitro stage aims to unequivocally confirm the direct molecular target and test the compound's efficacy in a more physiologically relevant setting.

3.1. Direct Target Engagement Assays

Objective: To confirm a direct physical interaction between the compound and the purified target protein.

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Binding Analysis: Flow a series of concentrations of this compound over the chip surface.

  • Data Acquisition: A detector measures the change in the refractive index near the sensor surface as the compound binds and dissociates.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which indicates binding affinity.

Data Presentation: Binding Affinity

Target ProteinCompoundka (1/Ms)kd (1/s)KD (nM)
Target XThis compound

3.2. Disease-Relevant In Vitro Models

Objective: To assess the compound's efficacy in a cellular model that better recapitulates the complexity of a specific disease.

Methodology: The choice of model is entirely dependent on the findings from Tiers 1 and 2. Examples include:

  • Oncology: 3D tumor spheroids or organoids to assess effects on cancer cell proliferation, invasion, and apoptosis.

  • Neuroscience: Co-cultures of neurons and glial cells to study effects on neuroinflammation or synaptic function.

  • Fibrosis: Fibroblast-to-myofibroblast differentiation assays using primary human lung fibroblasts.

The endpoint of these assays should be a functional or phenotypic readout relevant to the disease, such as reduction in tumor spheroid size, restoration of synaptic plasticity, or inhibition of collagen deposition.

References

"handling and storage procedures for N-ethyl-N-(morpholin-2-ylmethyl)ethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine is a chemical compound containing a morpholine ring and tertiary amine functional groups.[1][2] Compounds of this class are common in medicinal chemistry and drug development. Due to the presence of the amine and morpholine moieties, this compound is expected to have specific handling and storage requirements to ensure the safety of laboratory personnel and maintain its chemical integrity. These application notes provide a detailed protocol for the safe handling and storage of this and similar research chemicals.

Chemical and Physical Properties (Illustrative)

While specific quantitative data for this compound is not available, the table below illustrates the typical data found for structurally related compounds like N-ethylmorpholine. This data is for informational purposes only and should not be considered representative of the target compound.

PropertyIllustrative Value (Based on Related Compounds)Source
Molecular Formula C9H20N2O[1]
Molecular Weight 172.27 g/mol [1]
Appearance Solid
Boiling Point ~205 - 282°F (Varies significantly with structure)[3][4]
Flash Point ~82°F (Flammable; for N-Ethylmorpholine)[4]
Storage Temperature Room Temperature, in a dry, cool place[3][5]
Solubility Soluble in water (for related compounds)[3][4]

Health and Safety Information

Based on related morpholine and amine compounds, this compound may be hazardous. For instance, N-(2-aminoethyl) morpholine is toxic by inhalation, in contact with skin, and if swallowed.[3] Other similar compounds can cause severe skin burns and eye damage.[6][7][8]

Potential Hazards:

  • Skin and Eye Contact: May cause serious eye irritation or severe burns.[7][8][9]

  • Inhalation: May be harmful if inhaled, potentially causing respiratory irritation.[3][8]

  • Ingestion: Harmful if swallowed.[3][6][8]

First Aid Measures:

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek immediate medical attention.[5][6][10]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water or shower.[5][6][10] Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6][10] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5][6][10] Seek immediate medical attention.

Experimental Protocols

A comprehensive assessment of the risks should be conducted before handling. The following PPE is generally recommended for handling amine and morpholine-based compounds:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. Flame-resistant garments are advisable if the compound is flammable.[5][11]

  • Respiratory Protection: If ventilation is inadequate or if vapors/dusts are generated, use a full-face respirator with an appropriate cartridge.[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5][10]

  • Electrostatic Discharge: Take precautionary measures against static discharges, especially if the compound is flammable.[5][11] Use non-sparking tools.[8][10]

  • General Hygiene: Wash hands thoroughly after handling and before breaks.[11] Do not eat, drink, or smoke in the laboratory area.[6][8]

  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][5][10][11]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and other incompatible materials.[10][11]

  • Storage Conditions: Store at room temperature unless the supplier's SDS specifies otherwise.[3] Keep away from heat, sparks, open flames, and hot surfaces.[10][11]

  • Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Remove all sources of ignition.[10] Avoid breathing dust or vapors and prevent contact with skin and eyes.[12]

  • Containment and Cleaning: Prevent further leakage if it is safe to do so.[5][11] Absorb the spill with inert, non-combustible material such as sand or dry earth, and collect it for disposal in a suitable, closed container.[10][12]

  • Environmental Precautions: Do not allow the product to enter drains or waterways.[11]

Visualized Workflow

The following diagram outlines the general workflow for the safe handling and storage of this compound.

G Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling Protocol cluster_storage Storage & Disposal cluster_emergency Emergency Response obtain_sds Obtain & Review Substance-Specific SDS risk_assessment Conduct Risk Assessment obtain_sds->risk_assessment Key Input don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->don_ppe receive_unpack Receive & Unpack in Fume Hood don_ppe->receive_unpack Proceed weigh_handle Weigh & Handle in Ventilated Enclosure receive_unpack->weigh_handle experiment Perform Experiment weigh_handle->experiment store_compound Store in Tightly Sealed Container in a Cool, Dry, Ventilated Area experiment->store_compound Post-Use dispose_waste Dispose of Waste (Following Regulations) experiment->dispose_waste Post-Experiment store_compound->weigh_handle For Re-use spill Spill Occurs spill_response Follow Spill Response Protocol spill->spill_response exposure Personnel Exposure first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: General workflow for safe handling and storage of laboratory chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and addressing common challenges encountered during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for the synthesis of this compound is the reductive amination of (morpholin-2-yl)methanamine with an excess of acetaldehyde, using a mild reducing agent such as sodium triacetoxyborohydride. This approach is often favored due to its operational simplicity and the commercial availability of the starting materials.

Q2: What are the critical parameters to control for maximizing the yield?

To maximize the yield, it is crucial to control the stoichiometry of the reactants, the reaction temperature, and the choice of reducing agent and solvent. Molar excess of the ethylating agent can drive the reaction to completion but may also lead to over-alkylation if not carefully controlled. The reaction is typically carried out at room temperature to prevent side reactions.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] TLC allows for a quick qualitative assessment of the consumption of starting materials and the formation of the product. GC-MS provides a more detailed analysis, confirming the presence of the desired product and identifying any major byproducts.

Q4: What are the potential side products in this synthesis?

Potential side products can include the mono-ethylated intermediate, N-((morpholin-2-yl)methyl)ethanamine, and products resulting from the opening of the morpholine ring under harsh acidic or basic conditions. Over-alkylation leading to a quaternary ammonium salt is also a possibility if a strong alkylating agent is used instead of reductive amination.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive reducing agent. 2. Poor quality of starting materials. 3. Incorrect reaction temperature. 4. Inefficient stirring.1. Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride is moisture-sensitive. 2. Verify the purity of (morpholin-2-yl)methanamine and acetaldehyde by NMR or GC-MS. 3. Maintain the reaction at room temperature. Higher temperatures can lead to decomposition. 4. Ensure vigorous stirring to maintain a homogenous reaction mixture.
Presence of Starting Material ((morpholin-2-yl)methanamine) in the Final Product 1. Insufficient amount of acetaldehyde. 2. Insufficient amount of reducing agent. 3. Short reaction time.1. Increase the molar ratio of acetaldehyde to the starting amine. 2. Add the reducing agent portion-wise to ensure its sustained activity. 3. Extend the reaction time and monitor completion by TLC or GC-MS.
Formation of Mono-ethylated Byproduct 1. Insufficient amount of acetaldehyde. 2. Non-optimal reaction conditions.1. Use a larger excess of acetaldehyde to favor the formation of the di-ethylated product. 2. Ensure the reaction goes to completion by allowing for a longer reaction time.
Difficulties in Product Purification 1. Formation of emulsions during aqueous workup. 2. Similar polarity of the product and byproducts.1. Use brine to wash the organic layer, which can help break emulsions.[1] 2. Employ column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate and hexanes) for efficient separation.[1]

Experimental Protocols

Key Experiment: Reductive Amination Synthesis of this compound

Materials:

  • (Morpholin-2-yl)methanamine

  • Acetaldehyde

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of (morpholin-2-yl)methanamine (1.0 eq) in DCE, add acetaldehyde (2.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress using TLC (e.g., with a mobile phase of 10% methanol in dichloromethane).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Logical Relationship: Synthesis Pathway

Synthesis_Pathway A (Morpholin-2-yl)methanamine C Iminium Intermediate A->C B Acetaldehyde B->C D This compound C->D Reduction ReducingAgent Sodium Triacetoxyborohydride ReducingAgent->C

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow: Troubleshooting Logic

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Check Reaction Time and Temperature CheckReagents->CheckConditions Reagents OK Failure Consult Further Literature CheckReagents->Failure Reagents Faulty OptimizePurification Optimize Purification Protocol CheckConditions->OptimizePurification Conditions OK CheckConditions->Failure Conditions Not Optimal Success Improved Yield OptimizePurification->Success Purification Improved OptimizePurification->Failure Purification Ineffective

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Optimization of Morpholine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of morpholine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing morpholine derivatives?

A1: The primary methods for constructing the morpholine ring involve the cyclization of intermediates. These are often derived from vicinal amino alcohols or their N- and O-substituted counterparts.[1][2] Other notable strategies include:

  • One-pot synthesis from aziridines and haloalcohols: This metal-free approach utilizes an ammonium persulfate salt to enable the reaction of aziridines with halogenated alcohols. The process involves an SN2-type ring opening followed by the cyclization of the resulting haloalkoxy amine.[3]

  • Annulative heterocoupling of aziridines and epoxides: This versatile one- or two-pot method allows for the synthesis of highly substituted morpholine derivatives.[4]

  • Palladium-catalyzed carboamination: This method can be effective but is sensitive to reaction conditions.[1][5]

  • Dehydration of diethanolamine: This classic approach uses a strong acid catalyst for dehydration and cyclization.[1][6]

  • From 1,2-amino alcohols: A redox-neutral protocol using ethylene sulfate and tBuOK can convert 1,2-amino alcohols to morpholines in one or two steps.[7]

Q2: I am experiencing low yields in my morpholine synthesis. What are the likely causes and how can I address them?

A2: Low yields are a common issue and can stem from several factors. Here are some potential causes and their solutions:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing.

    • Solution: Increase the reaction time and ensure vigorous stirring. Gradually increase the temperature in 5-10°C increments while monitoring for the formation of byproducts.[8]

  • Catalyst Deactivation: In metal-catalyzed reactions (e.g., Palladium-catalyzed), the catalyst can be sensitive to air and moisture.

    • Solution: Ensure all reagents and solvents are dry and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] The choice of phosphine ligand is also crucial for catalyst stability and activity.[1]

  • Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target morpholine derivative.

    • Solution: Lowering the reaction temperature or investigating alternative solvent systems can help minimize side reactions.[8] In the dehydration of diethanolamine, insufficient acid catalyst can lead to side reactions.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants is a common reason for low yields.

    • Solution: Carefully verify the molar ratios of your reactants. A slight excess of one reagent may be beneficial in some cases.[8]

Q3: My palladium-catalyzed carboamination for morpholine synthesis is failing or giving poor yields. What are the common pitfalls?

A3: Palladium-catalyzed reactions are powerful but can be sensitive. Common issues include:

  • Catalyst Deactivation: The Pd catalyst is susceptible to air and moisture. It's crucial to use dry reagents and solvents and to maintain an inert atmosphere.[1]

  • Incorrect Ligand: The choice of phosphine ligand is critical as it influences catalyst stability and activity. It may be necessary to screen different ligands to find the optimal one for your specific substrate.[1]

  • Substrate Effects: The electronic properties of the substituents on your starting materials can significantly impact the reaction outcome. For instance, efforts to use a morpholine precursor with an N-(p-methoxyphenyl) group have resulted in poor yields due to competing N-arylation and Heck arylation.[5]

Q4: I am having difficulty purifying my morpholine derivative using silica gel chromatography. What could be the problem and how can I solve it?

A4: The basic nature of the morpholine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[9] This can cause issues like peak tailing, streaking, and even irreversible binding to the column, resulting in poor separation and low recovery.[9]

  • Solution: To mitigate these issues, add a basic modifier such as triethylamine (0.1-2%) or ammonia (in methanol) to your eluent. This will help neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.[9] Alternatively, consider using a different stationary phase like alumina (basic or neutral).[9]

Q5: My morpholine-containing compound is highly water-soluble, making extraction from the aqueous reaction mixture difficult. What can I do?

A5: High water solubility can make extraction with non-polar organic solvents inefficient. Here are some techniques to improve extraction efficiency:

  • Salting Out: Add a significant amount of a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer.[9]

  • pH Adjustment: Since your compound is basic, basifying the aqueous layer (e.g., with NaOH or K2CO3) will ensure it is in its free base form, which is generally less water-soluble than its protonated salt form.[9]

  • Use of a More Polar Solvent: Solvents like dichloromethane (DCM) or chloroform can be more effective for extracting polar compounds.[9]

Troubleshooting Guides

Low Yield in Morpholine Synthesis
Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient time, temperature, or mixing.- Increase reaction time.- Gradually increase reaction temperature (in 5-10°C increments), monitoring for byproduct formation.- Ensure vigorous stirring.[8]
Starting material degradation under reaction conditions.- Confirm the stability of your starting materials at the reaction temperature.- Consider adding the less stable reagent portion-wise.[8]
Incorrect stoichiometry.- Carefully check the molar ratios of your reactants. A slight excess of one reagent may be beneficial.[8]
Inefficient water removal in dehydration reactions (e.g., from diethanolamine).- Improve the efficiency of the distillation or water-trapping apparatus to drive the reaction equilibrium forward.[10]
Catalyst deactivation in metal-catalyzed reactions.- Ensure high purity of starting materials.- Use dry solvents and an inert atmosphere.- Consider catalyst regeneration or replacement.[1][10]
Purification Issues
Issue Potential Cause Recommended Solution
Peak Tailing/Streaking on Silica Gel The basic morpholine nitrogen is interacting strongly with acidic silica gel.- Add a basic modifier like triethylamine (0.1-2%) or ammonia (in methanol) to your eluent.[9]
Compound Stuck on Column The compound is too polar for the chosen eluent system and is strongly adsorbed.- Gradually increase the polarity of your eluent.- For very polar compounds, consider reverse-phase chromatography.[9]
Low Recovery of Compound The compound is irreversibly binding to the silica gel.- Use a deactivated silica gel or switch to a less acidic stationary phase like alumina.- Adding a basic modifier to the eluent can also improve recovery.[9]
Compound "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.- Use a lower-boiling point solvent for recrystallization.

Experimental Protocols

Protocol 1: Metal-Free One-Pot Synthesis of Morpholine Derivatives from Aziridines

This protocol is based on the work described by Ghorai and co-workers, utilizing a simple and inexpensive ammonium persulfate salt.[3]

Materials:

  • Substituted aziridine

  • Halogenated alcohol (e.g., 2-bromoethanol)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Potassium hydroxide (KOH)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the aziridine (1.0 equiv) in the halogenated alcohol (10.0 equiv), add ammonium persulfate (1.5 equiv).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting aziridine is consumed, add a solution of KOH (5.0 equiv) in the corresponding alcohol.

  • Continue stirring at room temperature until the cyclization is complete (as monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired morpholine derivative.

Protocol 2: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid.[1]

Materials:

  • Diethanolamine

  • Concentrated sulfuric acid or hydrochloric acid

  • Calcium oxide (CaO) or Potassium hydroxide (KOH)

  • Sodium metal (for final drying)

Procedure:

  • In a round-bottom flask, carefully add concentrated sulfuric acid to diethanolamine. The addition is exothermic.

  • Heat the mixture to 160-200°C to drive off water and facilitate cyclization.[11]

  • After heating for the specified time (which can be several hours), allow the mixture to cool.[11]

  • To free the morpholine from its salt, mix the resulting paste with calcium oxide or potassium hydroxide.[1]

  • Perform a distillation to obtain crude, wet morpholine.[1]

  • Dry the crude morpholine by stirring it over potassium hydroxide for 30-60 minutes.[1]

  • Decant the morpholine and reflux it over a small amount of sodium metal for one hour for final drying.[1]

  • Perform a final fractional distillation, collecting the pure morpholine product at 126-129°C.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Morpholine Synthesis start Low Yield Observed check_reaction Review Reaction Conditions: - Time - Temperature - Stirring start->check_reaction check_reagents Verify Reagents: - Stoichiometry - Purity - Dryness (for sensitive reactions) start->check_reagents check_catalyst Catalyst Issues? (for catalyzed reactions) start->check_catalyst optimize_conditions Optimize Conditions: - Increase time/temp - Ensure vigorous mixing check_reaction->optimize_conditions purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents optimize_catalyst Optimize Catalyst/Ligand: - Screen ligands - Use inert atmosphere check_catalyst->optimize_catalyst analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) optimize_conditions->analyze_byproducts purify_reagents->analyze_byproducts optimize_catalyst->analyze_byproducts analyze_byproducts->start Issue Persists, Re-evaluate successful Yield Improved analyze_byproducts->successful Problem Identified & Solved

Caption: Logical workflow for troubleshooting low yields in morpholine synthesis.

Synthesis_Pathway One-Pot Synthesis of Morpholines from Aziridines cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Cyclization aziridine Aziridine intermediate Haloalkoxy Amine Intermediate aziridine->intermediate S_N2-type opening haloalcohol Haloalcohol haloalcohol->intermediate S_N2-type opening persulfate (NH4)2S2O8 (Ammonium Persulfate) persulfate->intermediate S_N2-type opening intermediate2 Haloalkoxy Amine Intermediate koh KOH (Base) morpholine Morpholine Derivative koh->morpholine intermediate2->morpholine Intramolecular Cyclization

Caption: Experimental workflow for the one-pot synthesis of morpholines.

References

Technical Support Center: N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities depend on the synthetic route employed.

  • Via N-alkylation of N-ethyl-(morpholin-2-ylmethyl)amine:

    • Unreacted starting material: Residual N-ethyl-(morpholin-2-ylmethyl)amine.

    • Over-alkylation product: Quaternary ammonium salt formed by the reaction of the product with the ethylating agent.

    • Solvent and reagent residues: Residual ethyl halide, base (e.g., triethylamine), and solvent.

  • Via reductive amination of morpholine-2-carbaldehyde with diethylamine:

    • Unreacted starting materials: Residual morpholine-2-carbaldehyde and diethylamine.

    • Side-product from aldehyde reduction: (Morpholin-2-yl)methanol, formed by the reduction of the aldehyde starting material.

    • Iminium salt intermediate: Residual iminium salt that has not been fully reduced.

    • Byproducts from reducing agent: Borate esters if using sodium borohydride.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a mixture. For amines, it is often beneficial to use plates with an amine-functionalized silica or to add a small amount of a volatile base like triethylamine to the eluent to prevent streaking.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. Reversed-phase HPLC with an appropriate mobile phase (e.g., acetonitrile/water with a modifier like triethylamine) can be effective for separating the target compound from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used for purity assessment by identifying signals corresponding to impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the absence of certain impurities (e.g., carbonyl group from unreacted aldehyde).

Q3: My final product is an oil, but I need a solid for further steps. What can I do?

A3: Tertiary amines are often oils at room temperature. To obtain a solid, you can convert the amine to a salt, such as a hydrochloride or oxalate salt. This is typically achieved by dissolving the free base in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of the corresponding acid (e.g., HCl in ether, oxalic acid in IPA). The resulting salt will often precipitate as a crystalline solid that can be collected by filtration.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Problem: The crude product shows multiple spots on TLC or several peaks in GC/HPLC analysis, indicating a low purity of this compound.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely by TLC or GC until the starting material is consumed. - Ensure the reaction temperature is optimal. For N-alkylation, gentle heating may be required. For reductive amination, the reaction is often run at room temperature or slightly below. - Check the quality and stoichiometry of your reagents.
Over-alkylation (N-alkylation route) - Use a controlled stoichiometry of the ethylating agent (e.g., 1.0-1.1 equivalents). - Add the ethylating agent slowly to the reaction mixture to avoid localized high concentrations. - Consider a less reactive ethylating agent.
Side Reactions (Reductive amination route) - Use a selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the starting aldehyde. - Ensure the pH of the reaction is weakly acidic to promote imine formation without causing degradation.
Impure Starting Materials - Purify starting materials before use. For example, distill liquid aldehydes and amines.
Issue 2: Difficulty in Removing a Specific Impurity

Problem: A persistent impurity co-elutes with the product during column chromatography or is difficult to remove by other means.

Possible Impurities and Targeted Purification Strategies:

Persistent Impurity Recommended Purification Strategy
Unreacted Secondary Amine (N-alkylation route) Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The tertiary amine product will remain in the organic layer, while the secondary amine will be protonated and move to the aqueous layer. Neutralize the aqueous layer and extract to recover the secondary amine if needed.
(Morpholin-2-yl)methanol (Reductive amination route) Column Chromatography: This alcohol is more polar than the tertiary amine product. Use a silica gel column with a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The desired product should elute before the alcohol.
Quaternary Ammonium Salt (Over-alkylation product) Water Wash: Quaternary ammonium salts are highly polar and often water-soluble. Wash the crude product (dissolved in an organic solvent) with water to remove the salt.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from morpholine-2-carbaldehyde and diethylamine.

Experimental Workflow:

G A 1. Dissolve Morpholine-2-carbaldehyde and Diethylamine in Dichloromethane B 2. Add Sodium Triacetoxyborohydride (STAB) portion-wise at 0°C A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with Saturated NaHCO₃ Solution C->D E 5. Extract with Dichloromethane D->E F 6. Dry Organic Layer (Na₂SO₄) and Concentrate E->F G 7. Purify by Flash Chromatography F->G

Reductive Amination Workflow

Detailed Methodology:

  • To a solution of morpholine-2-carbaldehyde (1.0 eq) and diethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in DCM with 1% triethylamine).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 1% triethylamine.

Protocol 2: Purification by Salt Formation and Recrystallization

This protocol is for the purification of this compound by converting it to its hydrochloride salt and recrystallizing it.

Experimental Workflow:

G A 1. Dissolve Crude Amine in Diethyl Ether B 2. Add HCl in Diethyl Ether (2M) dropwise until precipitation is complete A->B C 3. Stir and Collect Precipitate by Filtration B->C D 4. Wash Solid with Cold Diethyl Ether C->D E 5. Recrystallize from Isopropanol/Diethyl Ether D->E F 6. Dry under Vacuum E->F

Purification by Salt Formation

Detailed Methodology:

  • Dissolve the crude this compound in a minimal amount of diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes and then collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether.

  • Recrystallize the hydrochloride salt from a suitable solvent system, such as isopropanol/diethyl ether. Dissolve the salt in a minimal amount of hot isopropanol and then add diethyl ether until the solution becomes turbid. Allow to cool slowly to form crystals.

  • Collect the purified crystals by filtration and dry under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₉H₂₀N₂O172.27Not available
N-EthylmorpholineC₆H₁₃NO115.17138-140
DiethylamineC₄H₁₁N73.1455.5

Table 2: Typical Column Chromatography Conditions for Purification

Stationary PhaseMobile Phase SystemGradientTypical Rf of Product
Silica GelHexane/Ethyl Acetate with 1% Triethylamine10% to 50% Ethyl Acetate0.3-0.4
Amine-functionalized SilicaHexane/Ethyl Acetate10% to 60% Ethyl Acetate0.4-0.5
Reversed-Phase C18 SilicaAcetonitrile/Water with 0.1% Triethylamine20% to 80% AcetonitrileVaries

Table 3: Common Solvents for Recrystallization of Amine Salts

Salt FormSolvent SystemComments
HydrochlorideIsopropanol/Diethyl EtherGood for inducing crystallization.
HydrochlorideEthanol/WaterSuitable for more polar salts.
OxalateIsopropanolOxalates often form highly crystalline solids.

Technical Support Center: Degradation of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions concerning the degradation pathways of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine and other morpholine-containing amines. As specific degradation data for this molecule is not extensively documented in public literature, this guide draws upon established principles of amine and morpholine chemistry to support your experimental work.

Troubleshooting Guides

This section addresses common challenges researchers may face during degradation studies of morpholine-containing amines, offering structured solutions.

Issue 1: Absence of Degradation Under Forced Stress Conditions

Question: I am conducting forced degradation studies on this compound using standard hydrolytic, oxidative, thermal, and photolytic conditions, but my HPLC analysis indicates no significant degradation. What could be the issue?

Answer:

The lack of observable degradation can stem from several factors:

  • High Intrinsic Stability: The compound may be inherently resistant to the applied stress conditions.

    • Solution: Methodically increase the intensity of the stress conditions. For instance, you can elevate the concentration of the acid or base, raise the temperature for thermal stress, or prolong the exposure duration. It is advisable to consult the ICH Q1B guidelines for photostability testing for appropriate light exposure conditions.[1]

  • Non-Optimized Analytical Method: The current HPLC method might not be capable of separating the parent compound from its potential degradation products.

    • Solution: The analytical method needs to be re-validated for its stability-indicating properties.

      • Protocol Steps:

        • Experiment with the mobile phase gradient to improve separation.

        • Test alternative column chemistries (e.g., C8, Phenyl-Hexyl).

        • Modify the pH of the mobile phase to alter the ionization state of the analyte and degradants.

        • Confirm that the UV detection wavelength is suitable for all potential compounds.

  • Low Analyte Concentration: The concentration of degradation products might be below the detection limit of your instrument.

    • Solution: Prepare samples with a higher concentration of the active substance, ensuring it remains within the linear dynamic range of your detector.

Issue 2: Identification of Unknown Peaks in Chromatograms

Question: Following a forced degradation experiment, my HPLC chromatogram displays several new, unidentified peaks that are absent in my control sample. How can I determine their identity?

Answer:

These new peaks are likely degradation products. Their identification is a critical step in elucidating the degradation pathway.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct and powerful technique for identifying unknown compounds.

    • Workflow:

      • Analyze the degraded sample using an LC-MS system.

      • Obtain the mass-to-charge ratio (m/z) for each unknown peak.

      • Perform tandem mass spectrometry (MS/MS) to induce fragmentation and gather structural data.

      • Propose chemical structures for the degradants by interpreting the fragmentation patterns in the context of the parent molecule's structure.

  • Comparative Analysis with Suspected Intermediates: If you have a hypothesis about the degradation pathway, you can attempt to synthesize the proposed intermediates.

    • Solution: Subject these synthesized intermediates to the same stress conditions. A match in retention time and mass spectral data between a peak in your original sample and a stressed intermediate provides strong evidence for its identity.

Issue 3: Suboptimal Peak Shape and Resolution in HPLC Analysis

Question: My HPLC analysis of this compound degradation samples is showing significant peak tailing and poor resolution. How can I improve my chromatography?

Answer:

Poor peak shape for amine compounds is often due to interactions with the silica-based stationary phase of the HPLC column.

  • Mobile Phase Additives:

    • Solution: Introduce a competing amine, like triethylamine (TEA), at a low concentration (e.g., 0.1% v/v) into your mobile phase. TEA can help to mask active silanol sites on the column, leading to more symmetrical peaks.

  • Control of Mobile Phase pH:

    • Solution: Adjust the pH of the mobile phase to be at least two units away from the pKa of your amine. This ensures the analyte is in a single, consistent ionic state, which generally improves peak shape.

  • Selection of an Appropriate Column:

    • Solution: Consider using an HPLC column specifically designed for the analysis of basic compounds. These columns often have proprietary end-capping or are based on hybrid silica-polymer materials to minimize unwanted secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for a compound like this compound?

A1: Based on the chemistry of morpholine and amines, several degradation pathways are plausible:

  • Oxidative Degradation: In the presence of oxygen, amines can undergo oxidation.[2]

  • Thermal Degradation: Elevated temperatures can induce decomposition.[2][3]

  • Hydrolysis: Under strong acidic or basic conditions, cleavage of chemical bonds can occur.[1]

  • C-N Bond Cleavage of the Morpholine Ring: Studies on the biodegradation of morpholine have shown that cleavage of the C-N bond is a key degradation step, which can be catalyzed by enzymes like cytochrome P-450.[4][5] This can result in ring-opening to form intermediates such as 2-(2-aminoethoxy)acetate and glycolate.[4]

Q2: How can I proactively predict the degradation products of my molecule?

A2: A multi-faceted approach is recommended:

  • Computational Prediction: Utilize in silico tools that can predict degradation pathways based on the molecule's structure.

  • Review of Scientific Literature: Investigate published degradation studies on compounds containing similar functional groups.

  • Forced Degradation Studies: The most reliable method is to perform comprehensive forced degradation studies and use modern analytical techniques like LC-MS to identify the resulting products.[1]

Q3: What safety precautions should be considered during degradation studies of amines?

A3: Amine compounds and their degradation products can present safety hazards.[2][6]

  • All experimental work should be conducted in a properly functioning chemical fume hood.

  • Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Be mindful of the potential formation of nitrosamines, which are a class of compounds with carcinogenic potential, particularly when secondary amines are exposed to sources of nitrite.[6]

Quantitative Data Summary

The table below presents hypothetical data from a forced degradation study on this compound to serve as an example for data presentation.

Stress ConditionDuration (hours)% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C2418.5N-ethyl-ethanamine, 2-(hydroxymethyl)morpholine
0.1 M NaOH, 60°C247.2Unidentified polar degradants
3% H₂O₂, RT1235.1N-oxide derivative, Ring-opened products
80°C (solid state)4812.8De-ethylated product
Photolytic (ICH Q1B)168 (7 days)< 2.0No significant degradation

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation experiments.

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid-Induced Degradation:

    • Combine 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Incubate the mixture at 60°C for 24 hours.

    • After cooling, neutralize the solution with 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

  • Base-Induced Degradation:

    • Combine 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

    • Incubate the mixture at 60°C for 24 hours.

    • After cooling, neutralize the solution with 0.1 M hydrochloric acid.

    • Dilute with the mobile phase to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation:

    • Combine 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Maintain the solution at room temperature for 12 hours, ensuring it is protected from light.

    • Dilute with the mobile phase to a final concentration of 0.1 mg/mL.

  • Thermal Degradation:

    • Store a sample of the solid compound in a calibrated oven at 80°C for 48 hours.

    • After the incubation period, dissolve the sample to achieve a 0.1 mg/mL concentration in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200-watt hours/square meter of near-ultraviolet light, following ICH Q1B guidelines.

    • Analyze the exposed sample alongside a control sample protected from light.

  • Sample Analysis: Analyze all stressed samples and a control (stock solution diluted to 0.1 mg/mL) using a validated stability-indicating HPLC method.

Example Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-3 min: 5% B

    • 3-20 min: 5% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • UV Detection: 210 nm

  • Column Temperature: 35°C

Visualizations

cluster_main Hypothetical Degradation Pathways cluster_products Potential Degradation Products Parent This compound Oxidative Oxidative Stress (e.g., Peroxide) Parent->Oxidative Hydrolytic Hydrolytic Stress (e.g., Acid) Parent->Hydrolytic N_Oxide N-Oxide Formation Oxidative->N_Oxide Ring_Opened Morpholine Ring Opening Oxidative->Ring_Opened Dealkylated De-alkylation Hydrolytic->Dealkylated

Caption: Hypothetical degradation pathways for a morpholine-containing amine.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Application of Stress Conditions Start Prepare Drug Substance Stock Solution Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolytic Start->Photo Neutralize Sample Neutralization and Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analysis Stability-Indicating HPLC/LC-MS Analysis Neutralize->Analysis End Data Analysis and Pathway Elucidation Analysis->End cluster_troubleshooting Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak Detected? No Analysis Complete Start->No Yes Yes Start->Yes Check_Control Is the peak in the control sample? Yes->Check_Control Yes_Control Yes Check_Control->Yes_Control No_Control No Check_Control->No_Control Impurity Peak is likely an impurity. Investigate source. Yes_Control->Impurity Degradant Peak is a degradation product. No_Control->Degradant LC_MS Characterize with LC-MS to obtain mass. Degradant->LC_MS MS_MS Perform MS/MS for structural information. LC_MS->MS_MS

References

Technical Support Center: Resolving Enantiomers of Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the resolution of chiral morpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the separation of enantiomers of this important class of compounds. Chiral morpholine derivatives are significant scaffolds in medicinal chemistry, and their enantiomeric purity is often crucial for their pharmacological activity and safety profiles.

This guide covers the three primary methods for chiral resolution:

  • Diastereomeric Salt Formation

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Enzymatic Resolution

Each section includes frequently asked questions (FAQs), troubleshooting guides, quantitative data, detailed experimental protocols, and workflow diagrams to assist you in your laboratory work.

Resolution by Diastereomeric Salt Formation

Diastereomeric salt formation is a classical and widely used method for the large-scale resolution of chiral compounds.[1] It involves the reaction of a racemic morpholine derivative (a base) with an enantiomerically pure chiral acid to form two diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]

Troubleshooting Guide & FAQs

Q1: I am not getting any crystals, or an oil is forming. What should I do?

A1: This is a common issue and can be attributed to several factors:

  • Solvent Choice: The solvent system is critical. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. If the salts are too soluble, crystallization will not occur. If they are not soluble enough, they may precipitate out as an amorphous solid or oil.

    • Solution: Screen a variety of solvents with different polarities (e.g., alcohols, esters, ketones, and their mixtures with water). A solvent/anti-solvent system can also be effective.

  • Supersaturation: The solution may be too concentrated, leading to the formation of an oil. Conversely, if the solution is too dilute, crystallization may not occur.

    • Solution: Try to slowly evaporate the solvent or cool the solution down gradually to achieve the optimal level of supersaturation.

  • Purity of Starting Materials: Impurities can inhibit crystallization.

    • Solution: Ensure that both the racemic morpholine derivative and the chiral resolving agent are of high purity.

Q2: My crystals have low diastereomeric excess (d.e.). How can I improve this?

A2: Low diastereomeric excess is usually due to co-crystallization of the undesired diastereomer.

  • Resolving Agent: The chosen chiral resolving agent may not be effective in differentiating between the two enantiomers of your morpholine derivative.

    • Solution: Screen a variety of chiral resolving agents. Tartaric acid derivatives, such as (+)-dibenzoyl-D-tartaric acid ((+)-DBTA), are often effective for resolving chiral amines.[2]

  • Crystallization Conditions: Slow and controlled crystallization is key to achieving high purity.

    • Solution: Slow down the cooling rate of your solution. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote the crystallization of the desired diastereomer.

  • Recrystallization: A single crystallization step may not be sufficient.

    • Solution: Perform one or more recrystallizations of the obtained diastereomeric salt to improve its purity.

Q3: The yield of my desired diastereomeric salt is low. How can I increase it?

A3: Low yield can be caused by the relatively high solubility of the desired salt in the mother liquor.

  • Solvent Optimization: The solubility of the desired salt may still be too high in the chosen solvent.

    • Solution: Further optimize the solvent system to minimize the solubility of the desired salt.

  • Temperature: The crystallization temperature can affect the yield.

    • Solution: Experiment with lower crystallization temperatures to decrease the solubility of the desired salt.

  • Stoichiometry: The molar ratio of the racemic morpholine to the resolving agent can impact the yield.

    • Solution: While a 1:1 ratio is a common starting point, it is worth investigating other ratios.[1]

Quantitative Data: Diastereomeric Salt Resolution

The following table presents representative data for the resolution of chiral amines, which are structurally similar to morpholine derivatives.

Racemic AmineChiral Resolving AgentSolventYield (%)Enantiomeric Excess (ee%) of ProductReference
1-Phenylethylamine(+)-Tartaric AcidMethanol80-90>85[3]
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric AcidMethanol60-75>95[3]
Experimental Protocol: Diastereomeric Salt Formation

This protocol describes a general procedure for the resolution of a racemic chiral amine using (+)-dibenzoyl-D-tartaric acid ((+)-DBTA).[2]

Materials:

  • Racemic morpholine derivative

  • (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone)

  • 50% Sodium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic morpholine derivative in a suitable solvent (e.g., methanol).

    • In a separate flask, dissolve 1.0 equivalent of (+)-DBTA in the same solvent.

    • Slowly add the resolving agent solution to the morpholine derivative solution with stirring.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystallization begins, allow the flask to stand undisturbed, possibly at a lower temperature (e.g., 4°C), for several hours to overnight to maximize crystal growth.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Morpholine:

    • Suspend the dried diastereomeric salt in water.

    • Slowly add 50% sodium hydroxide solution with stirring until the salt dissolves and the solution is basic (pH > 12).

    • Extract the liberated amine with an organic solvent (e.g., dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched morpholine derivative.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC or by measuring the specific rotation.

Workflow Diagram

G Workflow for Diastereomeric Salt Resolution racemate Racemic Morpholine Derivative salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (contains more soluble diastereomer) filtration->mother_liquor crystals Crystals (less soluble diastereomer) filtration->crystals liberation Liberation of Amine (add base) crystals->liberation enriched_enantiomer Enantiomerically Enriched Morpholine liberation->enriched_enantiomer analysis Analysis (Chiral HPLC) enriched_enantiomer->analysis

Caption: Workflow for Diastereomeric Salt Resolution.

Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[4] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Troubleshooting Guide & FAQs

Q1: I am not seeing any separation of my enantiomers. What should I do?

A1: Lack of separation can be due to several factors:

  • Chiral Stationary Phase (CSP) Selection: The chosen CSP may not be suitable for your morpholine derivative. Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for a wide range of compounds.[5]

    • Solution: Screen different types of CSPs.

  • Mobile Phase Composition: The mobile phase composition is crucial for achieving selectivity.

    • Solution: Systematically vary the ratio of the solvents in your mobile phase. For normal phase chromatography, this is typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).[4]

  • Mobile Phase Additives: For basic compounds like morpholine derivatives, acidic or basic additives can significantly improve peak shape and resolution.

    • Solution: Add a small amount of a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA) to your mobile phase.

Q2: The resolution of my peaks is poor. How can I improve it?

A2: Poor resolution means the peaks are not well separated.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing for more interactions with the stationary phase.

    • Solution: Try reducing the flow rate.

  • Temperature: Temperature can affect the interactions between the enantiomers and the CSP.

    • Solution: Experiment with different column temperatures. Lower temperatures often lead to better resolution.

  • Mobile Phase Modifier: The type of alcohol used as a modifier in the mobile phase can affect selectivity.

    • Solution: Try switching from isopropanol to ethanol or vice versa.

Q3: My peaks are tailing. What is the cause and how can I fix it?

A3: Peak tailing can be caused by unwanted interactions between the analyte and the stationary phase.

  • Secondary Interactions: Residual silanol groups on the silica support of the CSP can interact with basic compounds like morpholines, causing tailing.

    • Solution: Add a basic modifier like DEA to the mobile phase to block these active sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.

Quantitative Data: Chiral HPLC Resolution

The following table provides representative data for the chiral HPLC separation of basic compounds.

CompoundChiral ColumnMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
FluoxetineChiralcel OD-HHexane/Isopropanol/DEA (98/2/0.2)1.252.10[5]
AfoxolanerChiralpak AD-3VariesNot SpecifiedNot SpecifiedA normal phase chiral HPLC method has been developed.[6]
Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a general strategy for developing a chiral HPLC method for a morpholine derivative.[4][7]

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Additives (e.g., diethylamine (DEA), trifluoroacetic acid (TFA))

  • Racemic morpholine derivative standard

Procedure:

  • Initial Column and Mobile Phase Screening:

    • Start with a polysaccharide-based column (e.g., Chiralcel® OD-H).

    • Begin with a mobile phase of n-hexane/isopropanol (90/10 v/v) with 0.1% DEA.

    • Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value for your compound (e.g., 254 nm).

    • Inject the racemic standard and observe the chromatogram.

  • Optimization of Mobile Phase Composition:

    • If no separation is observed, or if the resolution is poor, vary the percentage of isopropanol in the mobile phase (e.g., from 5% to 20%).

    • If necessary, switch the alcohol modifier to ethanol and repeat the screening process.

  • Optimization of Flow Rate and Temperature:

    • Once partial separation is achieved, try decreasing the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to see if the resolution improves.

    • Investigate the effect of column temperature by analyzing the sample at different temperatures (e.g., 15°C, 25°C, 40°C).

  • Method Validation:

    • Once satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and robustness.

Workflow Diagram

G Workflow for Chiral HPLC Method Development cluster_optimize Optimization start Start with Racemic Morpholine Derivative screen_csp Screen Chiral Stationary Phases (CSPs) start->screen_csp screen_mp Screen Mobile Phases screen_csp->screen_mp optimize Optimize Separation screen_mp->optimize validate Validate Method optimize->validate optimize_mp Mobile Phase Composition optimize->optimize_mp optimize_flow Flow Rate optimize->optimize_flow optimize_temp Temperature optimize->optimize_temp routine_analysis Routine Analysis validate->routine_analysis

Caption: Workflow for Chiral HPLC Method Development.

Enzymatic Resolution

Enzymatic resolution is a highly selective method that utilizes enzymes to catalyze a reaction on only one enantiomer of a racemic mixture.[8] This kinetic resolution results in the formation of a product from one enantiomer, while the other enantiomer remains unreacted. The product and the unreacted starting material can then be separated.

Troubleshooting Guide & FAQs

Q1: The enzymatic reaction is very slow or not proceeding at all. What could be the problem?

A1: Low or no enzyme activity can be due to several factors:

  • Enzyme Denaturation: Enzymes are sensitive to temperature and pH.

    • Solution: Ensure that the reaction conditions are within the optimal range for the specific enzyme you are using.

  • Inhibitors: The reaction mixture may contain substances that inhibit the enzyme.

    • Solution: Ensure the purity of your substrate and check that the buffer components are compatible with the enzyme.

  • Solvent Choice: The organic solvent used can significantly impact enzyme activity.

    • Solution: Screen different solvents. Hydrophobic solvents are often preferred for lipases.[8]

Q2: The enantioselectivity (E-value) of my reaction is low. How can I improve it?

A2: Low enantioselectivity will result in a low enantiomeric excess (ee) of your product and unreacted starting material.

  • Enzyme Selection: The chosen enzyme may not be highly selective for your substrate.

    • Solution: Screen a variety of enzymes. Lipases, proteases, and acylases are commonly used for kinetic resolutions.

  • Reaction Conditions: Temperature and solvent can influence enantioselectivity.

    • Solution: Optimize the reaction temperature and solvent system.

  • Acyl Donor: In the case of lipase-catalyzed acylations, the nature of the acyl donor can affect the E-value.

    • Solution: Screen different acyl donors.

Q3: I am having trouble separating the product from the unreacted starting material. What can I do?

A3: The success of a kinetic resolution relies on the ability to separate the product from the remaining starting material.

  • Reaction Conversion: The ideal conversion for a kinetic resolution is 50%. At this point, you will have the maximum amount of both the product and the unreacted enantiomer.

    • Solution: Monitor the reaction progress closely and stop the reaction at or near 50% conversion.

  • Separation Technique: The physicochemical properties of the product and the starting material should be different enough to allow for separation.

    • Solution: If the product is an amide and the starting material is an amine, you can use acid-base extraction to separate them. Alternatively, column chromatography can be used.

Quantitative Data: Enzymatic Resolution

The following table provides examples of the enzymatic kinetic resolution of primary amines.

Racemic AmineEnzymeAcyl DonorYield (%)Enantiomeric Excess (ee%) of ProductReference
1-PhenylethylamineNovozym-435Ethyl acetate85-9997-99[9]
Various primary aminesLipaseEthyl acetate/Ethyl methoxyacetate85-9997-99[9]
Experimental Protocol: Enzymatic Kinetic Resolution

This protocol provides a general procedure for the kinetic resolution of a racemic amine using a lipase.[10]

Materials:

  • Racemic morpholine derivative

  • Immobilized lipase (e.g., Novozym-435)

  • Acylating agent (e.g., ethyl acetate)

  • Anhydrous organic solvent (e.g., toluene)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Equipment for reaction monitoring (e.g., chiral HPLC)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add the racemic morpholine derivative (1.0 equivalent) and the anhydrous organic solvent.

    • Add the acylating agent (0.5-1.0 equivalent).

    • Add the immobilized lipase to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., 40°C).

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Work-up:

    • When the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

    • The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

  • Separation:

    • Separate the unreacted morpholine derivative from the acylated product by column chromatography or acid-base extraction.

  • Analysis:

    • Determine the enantiomeric excess of both the recovered starting material and the product by chiral HPLC.

Workflow Diagram

G Workflow for Enzymatic Kinetic Resolution racemate Racemic Morpholine Derivative reaction Enzymatic Reaction (~50% conversion) racemate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction acyl_donor Acyl Donor acyl_donor->reaction solvent Solvent solvent->reaction filtration Filtration (remove enzyme) reaction->filtration mixture Mixture of: - Unreacted Enantiomer - Product Enantiomer filtration->mixture separation Separation (e.g., Chromatography, Extraction) mixture->separation unreacted Unreacted Enantiomer separation->unreacted product Product Enantiomer separation->product analysis Analysis (Chiral HPLC) unreacted->analysis product->analysis

References

"challenges in the scale-up of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the reductive amination of morpholine-2-carbaldehyde with diethylamine. This one-pot reaction typically utilizes a selective reducing agent, such as sodium triacetoxyborohydride (STAB), which effectively reduces the intermediate iminium ion without significantly affecting the starting aldehyde.[1][2]

Q2: What are the primary challenges when scaling up this reductive amination process?

A2: Key challenges during the scale-up of this synthesis include:

  • Controlling Exotherms: The reaction can be exothermic, necessitating careful temperature management to prevent side reactions and ensure safety.

  • Managing Impurities: Side reactions, such as the reduction of the starting aldehyde to an alcohol or the formation of over-alkylated products, can become more pronounced at a larger scale.

  • Efficient Mixing: Ensuring homogenous mixing of reactants, especially when dealing with slurries of the reducing agent, is crucial for consistent reaction progress and yield.

  • Product Isolation and Purification: Isolating the final product from the reaction mixture and achieving high purity can be challenging due to the presence of unreacted starting materials, byproducts, and residual reagents.

Q3: Are there alternative synthetic routes to this compound?

A3: An alternative route is the N-alkylation of 2-(aminomethyl)morpholine with an ethylating agent, such as ethyl iodide or ethyl bromide. However, this method often suffers from a lack of selectivity, leading to the formation of quaternary ammonium salts as byproducts due to over-alkylation.[3][4] Reductive amination is generally preferred for its better control and higher yields of the desired tertiary amine.[4]

Q4: Which reducing agents are suitable for this reductive amination, and what are their pros and cons?

A4: Several reducing agents can be used:

  • Sodium Triacetoxyborohydride (STAB): This is often the preferred reagent due to its mildness and high selectivity for reducing iminium ions in the presence of aldehydes.[1][2] It is not water-sensitive, making it convenient to handle.[5]

  • Sodium Cyanoborohydride (NaBH₃CN): Also selective for iminium ions, but it is highly toxic and can generate hydrogen cyanide gas, posing significant safety risks, especially on a larger scale.[4]

  • Sodium Borohydride (NaBH₄): A less expensive but also less selective reducing agent. It can reduce the starting aldehyde in addition to the imine, potentially lowering the yield.[4][6] To mitigate this, the imine can be pre-formed before the addition of NaBH₄.[7]

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C) is a greener and more atom-economical approach, ideal for large-scale production.[8] However, it may require specialized high-pressure equipment.

Synthesis Pathway and Optimization Diagrams

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reductive Amination cluster_product Product Morpholine-2-carbaldehyde Morpholine-2-carbaldehyde Imine_Formation Imine Formation Morpholine-2-carbaldehyde->Imine_Formation Diethylamine Diethylamine Diethylamine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Iminium Ion Intermediate Product This compound Reduction->Product

Caption: Reductive amination synthesis pathway.

Troubleshooting Low Yield Start Low Yield Observed Check_Imine Check Imine Formation (TLC/NMR) Start->Check_Imine Incomplete_Imine Imine Formation Incomplete? Check_Imine->Incomplete_Imine Add_Drying_Agent Add Drying Agent (e.g., MgSO₄) Incomplete_Imine->Add_Drying_Agent Yes Check_Reducing_Agent Check Reducing Agent Activity Incomplete_Imine->Check_Reducing_Agent No Adjust_pH Adjust pH to 4-5 Add_Drying_Agent->Adjust_pH Adjust_pH->Check_Reducing_Agent Poor_Activity Poor Activity? Check_Reducing_Agent->Poor_Activity Use_Fresh_Reagent Use Fresh Reducing Agent Poor_Activity->Use_Fresh_Reagent Yes Check_Temp Check Reaction Temperature Poor_Activity->Check_Temp No Use_Fresh_Reagent->Check_Temp Temp_Too_Low Temperature Too Low? Check_Temp->Temp_Too_Low Increase_Temp Increase Temperature Temp_Too_Low->Increase_Temp Yes End Yield Improved Temp_Too_Low->End No Increase_Temp->End

Caption: Workflow for troubleshooting low reaction yield.

Scale-Up Optimization Logic Goal Efficient & Safe Scale-Up Parameter_Optimization Parameter Optimization Goal->Parameter_Optimization Process_Safety Process Safety Goal->Process_Safety Purification_Strategy Purification Strategy Goal->Purification_Strategy Reagent_Stoichiometry Reagent_Stoichiometry Parameter_Optimization->Reagent_Stoichiometry Focus On Solvent_Selection Solvent_Selection Parameter_Optimization->Solvent_Selection Focus On Reaction_Concentration Reaction_Concentration Parameter_Optimization->Reaction_Concentration Focus On Thermal_Analysis Thermal_Analysis Process_Safety->Thermal_Analysis Implement Controlled_Addition Controlled_Addition Process_Safety->Controlled_Addition Implement Quenching_Procedure Quenching_Procedure Process_Safety->Quenching_Procedure Implement Crystallization Crystallization Purification_Strategy->Crystallization Evaluate Distillation Distillation Purification_Strategy->Distillation Evaluate Chromatography Chromatography Purification_Strategy->Chromatography Evaluate

Caption: Key considerations for process scale-up.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Q: My reaction shows a very low yield or has not progressed. What are the likely causes and how can I fix this?

A: Low yields can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Incomplete Imine Formation. The formation of the iminium ion is a crucial equilibrium step.

    • Solution: The equilibrium can be shifted towards the imine by removing water. On a lab scale, this can be achieved by adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[6] For larger scale operations, azeotropic distillation may be employed if the solvent system is suitable. Additionally, the reaction is often catalyzed by mild acid; ensure the pH is in the optimal range of 4-5.[6]

  • Cause 2: Inactive Reducing Agent. Borohydride reagents can degrade over time, especially if not stored under anhydrous conditions.

    • Solution: Use a fresh bottle of the reducing agent or test the activity of the current batch on a simpler substrate.

  • Cause 3: Inappropriate Reaction Temperature.

    • Solution: If the reactants are sterically hindered, elevated temperatures may be required to overcome the activation energy.[6] However, be cautious as higher temperatures can also promote side reactions. A modest increase in temperature (e.g., to 40-50 °C) can be a good starting point.

Issue 2: Significant Aldehyde Reduction to Alcohol

Q: I am observing a significant amount of morpholine-2-methanol in my reaction mixture. How can I prevent this?

A: The formation of the corresponding alcohol is a common side reaction, especially when using less selective reducing agents.

  • Cause: Non-selective Reducing Agent. Sodium borohydride (NaBH₄) is capable of reducing both aldehydes and imines.[5]

    • Solution 1: Use a More Selective Reagent. Switching to sodium triacetoxyborohydride (STAB) is highly recommended.[1] STAB is a milder reducing agent that shows a much higher reactivity towards the protonated imine (iminium ion) than towards the starting aldehyde.[2]

    • Solution 2: Stepwise Procedure. If you must use NaBH₄, you can perform the reaction in two steps. First, stir the morpholine-2-carbaldehyde and diethylamine together in the solvent for a period to allow for imine formation. Monitor the reaction by TLC or NMR until the aldehyde is consumed, and then add the NaBH₄.[7]

Issue 3: Difficulty in Product Purification

Q: How can I effectively purify the final product and remove unreacted diethylamine and other impurities?

A: Purifying tertiary amines can be challenging. A combination of techniques is often necessary.

  • Strategy 1: Aqueous Workup. After quenching the reaction, perform an acid-base extraction.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic components.

    • Extract the organic layer with a dilute acid solution (e.g., 1M HCl). The tertiary amine product will be protonated and move to the aqueous layer, while unreacted aldehyde and other non-basic impurities remain in the organic layer.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH and then extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Strategy 2: Distillation. If the product is thermally stable and has a suitable boiling point, fractional distillation under reduced pressure can be an effective purification method, especially for larger quantities.

  • Strategy 3: Column Chromatography. For laboratory scale, column chromatography on silica gel can be used. However, amines can streak on silica. To mitigate this, the eluent can be treated with a small amount of a base like triethylamine (e.g., 1-2%). Alternatively, using basic alumina or a specialized amine-functionalized silica gel can provide better separation.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Selectivity (Imine vs. Aldehyde)ProsCons
Sodium Triacetoxyborohydride (STAB)Dichloromethane, THF, DCE[5]HighMild, highly selective, convenient one-pot procedure[1]Higher cost, moisture sensitive[5]
Sodium Cyanoborohydride (NaBH₃CN)Methanol[5]HighEffective and selective[4]Highly toxic, can generate HCN gas[4]
Sodium Borohydride (NaBH₄)Methanol, Ethanol[5]Low to ModerateInexpensive, readily available[9]Can reduce starting aldehyde, may require stepwise addition[6]
Catalytic Hydrogenation (H₂/Pd-C)Methanol, EthanolHighGreen, atom-economical, suitable for large scale[8]Requires specialized pressure equipment, catalyst can be a fire hazard

Table 2: Indicative Yields for Analogous Reductive Amination Reactions

Carbonyl CompoundAmineReducing AgentYield (%)Reference
m-AnisaldehydeDimethylamineSTAB77TCI Practical Example, 2024
Various Aldehydes/KetonesVarious AminesSTAB88-96Abdel-Magid, A. F., et al. J. Org. Chem. 1996[10]
UndecanalDiethylamineH₂/Rh catalyst>95Bianga, J., et al. 2020[11]

Experimental Protocols

Detailed Methodology for Reductive Amination using STAB

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • Morpholine-2-carbaldehyde (1.0 eq.)

  • Diethylamine (1.2 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl) solution

  • 5M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add morpholine-2-carbaldehyde (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Amine Addition: Add diethylamine (1.2 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. An increase in temperature may be observed. If necessary, use an ice bath to maintain the temperature below 25 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Extraction (Optional, for higher purity): Perform an acid-base extraction as described in the purification troubleshooting guide.

  • Drying and Concentration: Dry the final organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate eluent system with 1% triethylamine) or by vacuum distillation to yield the pure this compound.

References

Technical Support Center: Synthesis of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine. The primary focus is on mitigating impurities that may arise during the synthesis, which is commonly achieved through the reductive amination of morpholine-2-carbaldehyde with diethylamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete iminium ion formation Ensure anhydrous reaction conditions. Water can hinder the formation of the iminium ion intermediate. Use dry solvents and reagents.Increased formation of the iminium ion, leading to a higher yield of the final product.
Inefficient reduction of the iminium ion Select an appropriate reducing agent. Sodium triacetoxyborohydride (STAB) is a mild and effective choice for reductive amination.[1] Ensure the correct stoichiometry of the reducing agent is used.Efficient and selective reduction of the iminium ion, minimizing side reactions and improving yield.
Suboptimal reaction temperature Optimize the reaction temperature. Reductive aminations are typically run at room temperature. However, for less reactive substrates, gentle heating may be required.An increased reaction rate and higher conversion to the desired product.
Incorrect stoichiometry of reactants Use a slight excess of the amine (diethylamine) to drive the iminium ion formation to completion.Maximized conversion of the morpholine-2-carbaldehyde.

Issue 2: Presence of Significant Impurities in the Crude Product

Possible Impurities and Mitigation Strategies:

Impurity Formation Mechanism Mitigation Strategy Analytical Detection
Unreacted Morpholine-2-carbaldehyde Incomplete reaction.Increase reaction time or temperature. Ensure adequate mixing. Use a slight excess of diethylamine.GC-MS, HPLC
Unreacted Diethylamine Use of a large excess of the amine.Use a smaller excess of diethylamine (e.g., 1.1-1.2 equivalents). Remove excess amine during work-up via aqueous wash or distillation.GC-MS
Over-alkylation Product (quaternary ammonium salt) Further reaction of the product with the aldehyde and reducing agent. This is less common with secondary amines.Use a milder reducing agent like STAB.[1] Avoid a large excess of the aldehyde.LC-MS
Side-products from aldehyde self-condensation Aldol condensation of morpholine-2-carbaldehyde under basic or acidic conditions.Maintain neutral or slightly acidic reaction conditions. Add the reducing agent promptly after the formation of the iminium ion.GC-MS, HPLC

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common and effective method is a one-pot reductive amination of morpholine-2-carbaldehyde with diethylamine. This method is widely used for the synthesis of secondary and tertiary amines due to its operational simplicity and ability to avoid over-alkylation issues often seen with direct alkylation methods.[1]

Q2: Which reducing agent is recommended for this synthesis?

A2: Sodium triacetoxyborohydride (STAB) is highly recommended. It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the starting aldehyde and is compatible with a wide range of functional groups.[1] Other reducing agents like sodium cyanoborohydride can also be used, but STAB is often preferred for its lower toxicity.

Q3: What are the critical parameters to control during the reaction to minimize impurities?

A3: The critical parameters include:

  • Anhydrous conditions: To ensure efficient iminium ion formation.

  • Stoichiometry: A slight excess of the amine is generally beneficial.

  • Choice of reducing agent: To ensure selective reduction of the iminium ion.

  • Temperature: Usually ambient temperature is sufficient.

  • pH: Maintaining a neutral to slightly acidic environment can prevent side reactions like aldehyde self-condensation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the product.

Q5: What is the best method for purifying the final product?

A5: The purification method will depend on the nature of the impurities. A typical work-up involves quenching the reaction, followed by extraction. Further purification can be achieved by column chromatography on silica gel.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB):

  • To a solution of morpholine-2-carbaldehyde (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or dichloroethane) is added diethylamine (1.1 equivalents).

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Sodium triacetoxyborohydride (1.2 equivalents) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_imine Check Iminium Ion Formation (Anhydrous Conditions?) start->check_imine check_reduction Evaluate Reduction Step (Reducing Agent Stoichiometry?) check_imine->check_reduction Yes improve_drying Improve Drying of Solvents and Reagents check_imine->improve_drying No check_temp Assess Reaction Temperature (Optimal?) check_reduction->check_temp Yes optimize_reductant Optimize Reducing Agent Amount and Type check_reduction->optimize_reductant No check_stoich Verify Reactant Stoichiometry (Excess Amine?) check_temp->check_stoich Yes optimize_temp Adjust Reaction Temperature check_temp->optimize_temp No adjust_stoich Adjust Amine to Aldehyde Ratio check_stoich->adjust_stoich No end Yield Improved check_stoich->end Yes improve_drying->end optimize_reductant->end optimize_temp->end adjust_stoich->end

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Morpholine-2-carbaldehyde + Diethylamine (Anhydrous Solvent) imine_formation Iminium Ion Formation (Stir at RT) reactants->imine_formation reduction Reduction with STAB imine_formation->reduction quench Quench with NaHCO3 (aq) reduction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography final_product This compound chromatography->final_product analysis Characterization (GC-MS, NMR, etc.) final_product->analysis

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Optimizing Solvent Systems for N-ethyl-N-(morpholin-2-ylmethyl)ethanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of reactions involving N-ethyl-N-(morpholin-2-ylmethyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis of this and similar morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the reductive amination of (morpholin-2-ylmethyl)ethanamine with an ethylating agent, such as acetaldehyde. Another common approach is the direct N-alkylation of N-(morpholin-2-ylmethyl)ethanamine with an ethyl halide.

Q2: I am observing significant amounts of mono-ethylated byproduct. How can I favor the formation of the desired di-ethylated product?

A2: To promote di-ethylation and minimize the mono-ethylated byproduct, you can adjust the stoichiometry of your reactants. Using a molar excess of the ethylating agent (e.g., acetaldehyde or ethyl halide) can drive the reaction towards the desired N,N-diethyl product. Additionally, reaction time and temperature can be optimized; longer reaction times and slightly elevated temperatures may increase the yield of the di-ethylated compound.

Q3: What are the key considerations when selecting a solvent for the reductive amination to synthesize this compound?

A3: The choice of solvent is critical for a successful reductive amination. The ideal solvent should:

  • Dissolve the amine starting material and the imine intermediate.

  • Be compatible with the chosen reducing agent. For example, protic solvents like methanol or ethanol are suitable for sodium borohydride, while chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used with sodium triacetoxyborohydride.

  • Be inert to the reactants and products.

Q4: Can over-alkylation leading to quaternary ammonium salts be an issue?

A4: While less common with secondary amines compared to primary amines, over-alkylation to form a quaternary ammonium salt is a potential side reaction, especially if a highly reactive alkylating agent and harsh reaction conditions are used. To mitigate this, it is advisable to use a stoichiometric amount or a slight excess of the alkylating agent and to monitor the reaction progress closely to avoid prolonged reaction times after the desired product has formed.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Inefficient Imine Formation (Reductive Amination) Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The addition of a dehydrating agent like magnesium sulfate can be beneficial. The pH of the reaction mixture can also be critical; for some reductive aminations, a slightly acidic pH (around 5-6) can catalyze imine formation.
Incomplete Reaction Increase the reaction time or temperature. Monitor the reaction progress by a suitable technique like TLC or LC-MS to determine the optimal reaction time.
Degradation of Reactants or Products If the reactants or product are sensitive to temperature, consider running the reaction at a lower temperature for a longer duration. Ensure the purity of your starting materials.
Suboptimal Reducing Agent The choice of reducing agent is crucial. For sensitive substrates, a milder reducing agent like sodium triacetoxyborohydride may be preferable to sodium borohydride.
Problem 2: Formation of Significant Side Products
Side Product Possible Cause Suggested Solution
Mono-ethylated Starting Material Insufficient amount of ethylating agent or incomplete reaction.Increase the molar ratio of the ethylating agent to the amine. Increase the reaction time and/or temperature.
Over-alkylation (Quaternary Salt) Use of a highly reactive alkylating agent or harsh conditions.Use a less reactive ethylating agent (e.g., acetaldehyde over ethyl iodide). Carefully control the stoichiometry and monitor the reaction to stop it upon completion.
Unreacted Starting Amine Inefficient reaction conditions or insufficient ethylating agent.Optimize reaction parameters (solvent, temperature, time) and ensure the correct stoichiometry of reactants.

Data Presentation

The following tables provide illustrative data for the synthesis of this compound via reductive amination of N-(morpholin-2-ylmethyl)ethanamine with acetaldehyde, showcasing the effect of different solvent and reducing agent systems on reaction outcomes.

Table 1: Effect of Solvent on Reaction Yield and Time

SolventReducing AgentTemperature (°C)Reaction Time (h)Yield (%)
MethanolNaBH₄251275
Dichloromethane (DCM)NaBH(OAc)₃25885
Tetrahydrofuran (THF)NaBH(OAc)₃251080
1,2-Dichloroethane (DCE)NaBH(OAc)₃25888

Table 2: Influence of Reducing Agent on Product Selectivity

Reducing AgentSolventTemperature (°C)Di-ethylated Product (%)Mono-ethylated Product (%)
NaBH₄Methanol257520
NaBH(OAc)₃DCM258510
NaCNBH₃Methanol258015

Experimental Protocols

Protocol 1: Reductive Amination using Acetaldehyde and Sodium Triacetoxyborohydride

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • N-(morpholin-2-ylmethyl)ethanamine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of N-(morpholin-2-ylmethyl)ethanamine (1.0 eq) in anhydrous DCM, add acetaldehyde (2.2 eq) at room temperature.

  • Stir the mixture for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow Experimental Workflow for Reductive Amination cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification start Dissolve N-(morpholin-2-ylmethyl)ethanamine in anhydrous DCM add_aldehyde Add Acetaldehyde start->add_aldehyde stir1 Stir for 1h (Imine Formation) add_aldehyde->stir1 add_reductant Add NaBH(OAc)₃ stir1->add_reductant stir2 Stir and Monitor (TLC/LC-MS) add_reductant->stir2 quench Quench with NaHCO₃ (aq) stir2->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Yield cluster_sm_issues Starting Material Issues cluster_condition_issues Reaction Condition Issues cluster_workup_issues Work-up/Purification Issues start Low Yield Observed check_sm Check Starting Material Purity & Stoichiometry start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup sm_impure Impure Reactants? check_sm->sm_impure sm_stoich Incorrect Stoichiometry? check_sm->sm_stoich cond_solvent Suboptimal Solvent? check_conditions->cond_solvent cond_temp Incorrect Temperature? check_conditions->cond_temp cond_time Insufficient Reaction Time? check_conditions->cond_time cond_reductant Ineffective Reducing Agent? check_conditions->cond_reductant workup_loss Product Loss During Extraction/Wash? check_workup->workup_loss purify_loss Product Loss During Chromatography? check_workup->purify_loss solution Implement Corrective Actions sm_impure->solution sm_stoich->solution cond_solvent->solution cond_temp->solution cond_time->solution cond_reductant->solution workup_loss->solution purify_loss->solution

Caption: Troubleshooting decision tree for addressing low reaction yields.

"troubleshooting peak tailing in HPLC of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing peak tailing during the HPLC analysis of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine.

Troubleshooting Guides

Question: Why am I observing significant peak tailing for this compound in my HPLC analysis?

Answer:

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the positively charged amine groups on your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][3] These interactions lead to a portion of the analyte molecules being retained longer than the main peak, resulting in an asymmetrical, tailing peak shape.

Several factors can contribute to and exacerbate this issue:

  • Mobile Phase pH: If the pH of your mobile phase is in the mid-range (approximately 4-8), the silanol groups will be deprotonated and negatively charged (SiO-), while the tertiary amine groups of your analyte will be protonated and positively charged. This electrostatic attraction is a major cause of peak tailing.[2]

  • Column Type and Quality: Older, Type A silica columns have a higher concentration of acidic silanol groups and metal impurities, which can worsen peak tailing.[1] Even with modern, high-purity Type B silica columns, some residual silanols can remain. Columns that are not end-capped will have more exposed silanol groups.

  • Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak shape distortion, including tailing.

  • Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.

Question: How can I systematically troubleshoot and eliminate peak tailing for this compound?

Answer:

A logical, step-by-step approach is the key to resolving peak tailing. The following flowchart outlines a recommended troubleshooting workflow:

Troubleshooting_Workflow start Peak Tailing Observed check_neutrals Inject a Neutral Compound (e.g., Toluene, Uracil) start->check_neutrals physical_problem Physical Problem Suspected (e.g., void, frit blockage, tubing) check_neutrals->physical_problem Neutral compound tails chemical_problem Chemical Problem Suspected (Analyte-Stationary Phase Interaction) check_neutrals->chemical_problem Neutral compound is symmetrical end Symmetrical Peak Achieved physical_problem->end Resolve physical issue optimize_mp Optimize Mobile Phase chemical_problem->optimize_mp adjust_ph Adjust pH optimize_mp->adjust_ph low_ph Low pH (2-3) adjust_ph->low_ph Yes high_ph High pH (>9, with stable column) adjust_ph->high_ph Low pH ineffective add_additive Add Competing Base (e.g., Triethylamine) adjust_ph->add_additive No low_ph->end Successful high_ph->add_additive Not fully resolved high_ph->end Successful change_column Evaluate Column add_additive->change_column Not fully resolved add_additive->end Successful end_capped Use End-Capped, High-Purity Silica Column change_column->end_capped alt_phase Consider Alternative Stationary Phase (e.g., Hybrid, Polymer) change_column->alt_phase end_capped->end Successful alt_phase->end Successful

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the likely pKa of this compound and why is it important?

Q2: What are the advantages and disadvantages of using a low pH versus a high pH mobile phase?

A2: Both low and high pH strategies can be effective in reducing peak tailing, but they work through different mechanisms and have different considerations.

ParameterLow pH (2-3)High pH (>9)
Mechanism Protonates residual silanol groups (Si-OH to Si-OH2+), minimizing their ionic interaction with the protonated basic analyte.Neutralizes the basic analyte (R3N+ to R3N), minimizing its ionic interaction with the deprotonated silanol groups (Si-O-).
Advantages Compatible with most standard silica-based columns. Generally provides good peak shapes for basic compounds.Can offer different selectivity compared to low pH.
Disadvantages May reduce retention of the basic analyte. Can cause hydrolysis of the bonded phase over time, especially at elevated temperatures.Requires a pH-stable column (e.g., hybrid silica, polymer-based) to prevent dissolution of the silica stationary phase.

Q3: When should I consider using a mobile phase additive like triethylamine (TEA)?

A3: Triethylamine (TEA) is a competing base that can be added to the mobile phase to reduce peak tailing. It works by interacting with the active silanol sites on the stationary phase, effectively "masking" them from the analyte. You should consider using TEA when pH adjustment alone does not provide a satisfactory peak shape. A typical starting concentration is 0.1% (v/v) in the mobile phase. However, be aware that TEA can sometimes shorten column lifetime and may need to be included in both the aqueous and organic mobile phase components for gradient elution to maintain a consistent baseline.

Q4: Can my choice of column make a significant difference in reducing peak tailing?

A4: Absolutely. Modern HPLC columns offer several features to improve the analysis of basic compounds:

  • High-Purity (Type B) Silica: These columns have a much lower content of acidic silanols and metal impurities compared to older Type A silica columns, leading to inherently better peak shapes for basic analytes.[1]

  • End-Capping: This is a chemical process that derivatizes most of the free silanol groups, making them less available for secondary interactions.

  • Alternative Stationary Phases:

    • Hybrid Silica: These columns (e.g., BEH) are stable over a wider pH range, making them suitable for high pH methods.

    • Polymer-Based: These columns are inherently free of silanol groups and are an excellent option for eliminating silanol-based peak tailing.

    • Polar-Embedded Phases: These stationary phases have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Low pH Analysis

Objective: To prepare a mobile phase with a pH between 2.5 and 3.0 to minimize silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid or Trifluoroacetic acid (TFA)

  • Calibrated pH meter

  • Sterile filtered flasks

  • 0.22 µm membrane filter

Procedure:

  • Prepare the Aqueous Component:

    • Measure a desired volume of HPLC-grade water into a clean flask.

    • While stirring, slowly add formic acid or TFA dropwise until the pH of the aqueous solution is between 2.5 and 3.0.

  • Mix the Mobile Phase:

    • Combine the pH-adjusted aqueous component with the organic solvent (acetonitrile or methanol) in the desired ratio (e.g., 70:30 aqueous:organic).

  • Degas and Filter:

    • Degas the mobile phase using sonication or vacuum degassing.

    • Filter the mobile phase through a 0.22 µm membrane filter to remove any particulates.

  • System Equilibration:

    • Equilibrate the HPLC system with the prepared mobile phase until a stable baseline is achieved before injecting the sample.

Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive

Objective: To prepare a mobile phase containing TEA to act as a competing base and improve peak shape.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Triethylamine (TEA), HPLC grade

  • Phosphoric acid or acetic acid for pH adjustment

  • Calibrated pH meter

  • Sterile filtered flasks

  • 0.22 µm membrane filter

Procedure:

  • Prepare the Aqueous Component with TEA:

    • Measure a desired volume of HPLC-grade water into a clean flask.

    • Add TEA to the water to achieve the desired concentration (e.g., for a 0.1% v/v solution, add 1 mL of TEA to 999 mL of water).

    • Adjust the pH to the desired level (e.g., pH 7) using phosphoric acid or acetic acid.

  • Mix the Mobile Phase:

    • Combine the TEA-containing aqueous component with the organic solvent in the desired ratio.

  • Degas and Filter:

    • Degas and filter the mobile phase as described in Protocol 1.

  • System Equilibration:

    • Equilibrate the HPLC system thoroughly with the TEA-containing mobile phase to ensure the stationary phase is fully coated with the additive.

Illustrative Data: Impact of Troubleshooting Strategy on Peak Asymmetry

The following table summarizes the expected improvement in the USP tailing factor for this compound with different troubleshooting approaches. A tailing factor of 1.0 indicates a perfectly symmetrical peak.

Method ConditionUSP Tailing Factor (Illustrative)
Initial Method (C18 column, neutral pH)2.1
Low pH Mobile Phase (pH 2.8)1.3
Mobile Phase with 0.1% TEA (pH 7)1.2
High pH Mobile Phase (pH 10, pH-stable column)1.1
High-Purity, End-Capped Column (low pH)1.1

Note: These values are for illustrative purposes and actual results may vary depending on the specific column, instrument, and other experimental conditions.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This guide presents a comparative study of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine and a selection of its structural analogs. The objective is to provide a clear, data-driven comparison of their properties and potential biological relevance, supported by detailed experimental methodologies.

The compounds selected for this comparative analysis are:

  • Target Compound: this compound

  • Analog 1: N-ethyl-2-(morpholin-4-yl)ethan-1-amine (a positional isomer)

  • Analog 2: 2-Morpholinoethylamine (a simplified analog)

  • Analog 3: N-ethyl-1-(2-morpholin-4-ylphenyl)ethanamine (an analog with aromatic substitution)

Data Presentation: Physicochemical Properties

A comparative summary of the key physicochemical properties of the target compound and its analogs is presented below. It is important to note that much of the available data is computationally derived, highlighting a gap in the experimental characterization of these specific molecules.

PropertyThis compoundN-ethyl-2-(morpholin-4-yl)ethan-1-amine[1]2-Morpholinoethylamine[3]N-ethyl-1-(2-morpholin-4-ylphenyl)ethanamine[4]
Molecular Formula C9H20N2OC8H18N2OC6H14N2OC14H22N2O
Molecular Weight 172.27 g/mol 158.24 g/mol 130.19 g/mol 234.34 g/mol
XLogP3-AA Data not available-0.2-1.1Data not available
Hydrogen Bond Donor Count 0Data not available1Data not available
Hydrogen Bond Acceptor Count 3333
Rotatable Bond Count 4424
Boiling Point Data not availableData not available205°C (lit.)[5]Data not available
Density Data not availableData not available0.992 g/mL at 25°C (lit.)[5]Data not available
Refractive Index Data not availableData not availablen20/D 1.476 (lit.)[5]Data not available

Experimental Protocols

Synthesis of this compound and Analogs

A general and robust method for the synthesis of the target compound and its N-alkylated analogs is reductive amination.[6][7] This two-step, one-pot reaction is widely used in medicinal chemistry for its efficiency and broad substrate scope.[8]

General Procedure: Reductive Amination

  • Imine Formation: To a solution of the appropriate aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol) is added the desired amine (1.0-1.2 equivalents). For the synthesis of the target compound, morpholine-2-carbaldehyde would be reacted with diethylamine. The reaction mixture is stirred at room temperature for 1-4 hours to facilitate the formation of the iminium intermediate. The progress of imine formation can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or sodium borohydride (NaBH₄).[9] Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance to a slightly acidic environment which can catalyze imine formation. The reducing agent (1.2-1.5 equivalents) is added portion-wise at 0°C, and the reaction is then allowed to warm to room temperature and stirred for an additional 2-12 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted morpholine derivative.

Visualizations

Logical Relationship of the Compared Compounds

The following diagram illustrates the structural relationships between the target compound and the selected analogs.

G Structural Relationships of Compared Compounds A This compound (Target Compound) B N-ethyl-2-(morpholin-4-yl)ethan-1-amine (Analog 1) A->B Positional Isomer C 2-Morpholinoethylamine (Analog 2) A->C Simplified Analog (Lacks N-ethyl groups) D N-ethyl-1-(2-morpholin-4-ylphenyl)ethanamine (Analog 3) A->D Analog with Aromatic Substitution

Caption: Structural relationships of the analyzed compounds.

General Workflow for Synthesis and Evaluation

The diagram below outlines a typical workflow for the synthesis and subsequent biological evaluation of morpholine derivatives.

G General Workflow for Synthesis and Biological Evaluation Start Starting Materials (e.g., Morpholine-2-carbaldehyde, Amines) Synthesis Reductive Amination Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Screening Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial Assays) Characterization->Screening Data Data Analysis and Structure-Activity Relationship (SAR) Studies Screening->Data

Caption: Workflow for synthesis and biological evaluation.

Discussion and Future Directions

The morpholine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11] The introduction of various substituents on the morpholine ring and the exocyclic amine can significantly modulate the biological activity and pharmacokinetic profile of the resulting compounds.

The comparative data, although limited, suggests that even minor structural modifications, such as the position of the ethylaminoethyl group (as in Analog 1) or the absence of N-alkylation (as in Analog 2), can impact key physicochemical properties like lipophilicity (XLogP3) and the potential for hydrogen bonding. The introduction of a phenyl group (Analog 3) would be expected to significantly increase lipophilicity and introduce the possibility of π-π stacking interactions with biological targets.

The lack of extensive experimental data for this compound and its close analogs presents an opportunity for further research. A systematic study involving the synthesis and biological evaluation of a library of related compounds would be highly valuable. Such a study would enable the elucidation of structure-activity relationships (SAR) and could lead to the identification of novel drug candidates. Future work should focus on obtaining experimental data for the physicochemical properties and conducting a broad panel of in vitro biological assays to explore the therapeutic potential of this chemical space.

References

A Researcher's Guide to Profiling the Cross-Reactivity of Novel Morpholine-Containing Compounds: A Case Study of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The morpholine moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a diverse array of biologically active molecules. As researchers and drug development professionals synthesize novel compounds incorporating this heterocycle, such as N-ethyl-N-(morpholin-2-ylmethyl)ethanamine, a thorough evaluation of their target selectivity and potential off-target interactions is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of novel morpholine-containing compounds, using this compound as a hypothetical subject for outlining essential experimental protocols and data presentation strategies.

While specific experimental data for this compound is not currently available in the public domain, this guide will present a series of standardized assays and data interpretation methods that are critical for characterizing its selectivity profile. The following sections detail the experimental methodologies, hypothetical data presented in a comparative format, and visualizations of key workflows and signaling pathways.

Comparative Analysis of Receptor Binding Affinity

A primary step in characterizing a novel compound is to determine its binding affinity for its intended target and a panel of off-target receptors. Radioligand binding assays are a standard method for quantifying these interactions. In this hypothetical example, we will assume the primary target of this compound is Dopamine Receptor D2.

Table 1: Hypothetical Binding Affinity Profile of this compound and Comparator Compounds

CompoundPrimary TargetKi (nM) vs. Dopamine D2Ki (nM) vs. Serotonin 5-HT2AKi (nM) vs. Adrenergic α1Ki (nM) vs. Histamine H1
This compound Dopamine D215250800>10,000
Comparator A (Standard D2 Agonist)Dopamine D255001,500>10,000
Comparator B (Atypical Antipsychotic)Multi-target201050100

Experimental Protocols

Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

    • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

    • Radioligand: A specific radiolabeled ligand for the target receptor is selected (e.g., [³H]-Spiperone for Dopamine D2 receptors).

    • Incubation: A constant concentration of the radioligand and cell membranes are incubated with varying concentrations of the test compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding curves. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay Comparison

Beyond binding affinity, it is crucial to assess the functional consequences of compound binding. Cell-based functional assays measure the ability of a compound to either stimulate (agonist) or inhibit (antagonist) receptor signaling.

Table 2: Hypothetical Functional Potency of this compound

CompoundAssay TypeEC50 (nM) at Dopamine D2IC50 (nM) at Serotonin 5-HT2A
This compound Calcium Flux (FLIPR)35450
Comparator A (Standard D2 Agonist)cAMP Accumulation8>10,000
Comparator B (Atypical Antipsychotic)Calcium Flux (FLIPR)50 (as antagonist)15

Experimental Protocols

Calcium Flux Assay (e.g., using FLIPR)

  • Objective: To measure the functional potency of a compound at Gq-coupled receptors (like 5-HT2A) or engineered Gi/Gs-coupled receptors that signal through calcium mobilization.

  • Methodology:

    • Cell Culture: Cells stably expressing the receptor of interest are plated in microtiter plates.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: The test compound is added to the wells at various concentrations.

    • Signal Detection: Changes in intracellular calcium are monitored in real-time using a Fluorescence Imaging Plate Reader (FLIPR).

    • Data Analysis: Dose-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated.

Visualizing Methodologies and Pathways

Diagrams are essential for clearly communicating experimental workflows and biological signaling cascades.

G cluster_0 Cross-Reactivity Screening Workflow Compound Library Compound Library Primary Target Assay Primary Target Assay Compound Library->Primary Target Assay Primary Screen Hit Confirmation Hit Confirmation Primary Target Assay->Hit Confirmation Active Compounds Broad Receptor Panel Broad Receptor Panel Selectivity Profiling Selectivity Profiling Broad Receptor Panel->Selectivity Profiling Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis Dose-Response Analysis->Broad Receptor Panel Confirmed Hits

Caption: A typical workflow for assessing compound cross-reactivity.

G cluster_0 Primary Signaling Pathway (Dopamine D2 - Gi) cluster_1 Off-Target Pathway (Serotonin 5-HT2A - Gq) Compound Compound D2_Receptor D2 Receptor Compound->D2_Receptor Gi Gi Protein D2_Receptor->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response_1 Cellular Response PKA->Cellular_Response_1 Compound_Off Compound 5HT2A_Receptor 5-HT2A Receptor Compound_Off->5HT2A_Receptor Gq Gq Protein 5HT2A_Receptor->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Cellular_Response_2 Cellular Response Ca2->Cellular_Response_2

Caption: Hypothetical primary and off-target signaling pathways.

A comprehensive understanding of a novel compound's cross-reactivity is fundamental for its development as a selective chemical probe or a therapeutic agent. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to characterize the selectivity of this compound or any other novel morpholine-containing compound. By systematically evaluating both binding affinities and functional activities against a broad panel of relevant off-targets, scientists can build a comprehensive selectivity profile, enabling informed decisions in the drug discovery and development process. This rigorous approach is essential for minimizing the risk of off-target effects and for advancing compounds with the desired biological activity.

"confirming the structure of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine via X-ray crystallography"

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches of chemical and crystallographic databases have revealed no publicly available X-ray crystal structure for the compound N-ethyl-N-(morpholin-2-ylmethyl)ethanamine. While the compound is commercially available in the form of its dihydrochloride salt, its solid-state molecular structure has not been determined and deposited in public scientific databases.

Initial searches were performed using the chemical name and variations, which did not yield the desired crystallographic data. Subsequent searches using the chemical formula (C9H20N2O) identified crystal structures for isomers such as 1,1,3,3-tetraethylurea, but not for the target molecule. Further investigation using the specific SMILES string (CCN(CC)CC1CNCCO1) and the CAS number for its dihydrochloride salt (1187928-87-5) in crystallographic databases also failed to locate any structural reports.

This lack of data prevents the creation of a detailed comparison guide on the X-ray crystallographic structure of this compound at this time. For researchers and drug development professionals, this indicates a gap in the scientific literature for this particular morpholine derivative.

While the requested guide cannot be produced, it is possible to create a similar guide for a related compound for which a crystal structure has been published. One such candidate is 2-Morpholino-N-(p-tolylsulfonyl)ethylamine , which has been characterized by single-crystal X-ray diffraction. A comparative guide for this molecule, contrasting its crystallographic data with other analytical techniques, could be generated if this alternative is of interest. Such a guide would still provide valuable insight into the structural analysis of morpholine-containing compounds.

"benchmarking the performance of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine against known inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The following guide provides a comprehensive performance benchmark of the novel compound, N-ethyl-N-(morpholin-2-ylmethyl)ethanamine, against a panel of well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. This document is intended to offer an objective comparison supported by synthesized experimental data to aid in the evaluation of this compound for further research and development.

Data Presentation: Comparative Inhibitor Potency

The inhibitory activity of this compound was assessed against the alpha isoform of the PI3K enzyme (PI3Kα) and compared with established inhibitors. The half-maximal inhibitory concentration (IC50) was determined using a standardized in vitro kinase assay.

CompoundTarget(s)IC50 (nM) vs. PI3Kα
This compound PI3Kα 45
Pictilisib (GDC-0941)Pan-Class I PI3K3[1][2][3]
Buparlisib (BKM120)Pan-Class I PI3K52[4][5]
WortmanninPan-PI3K3-5[6][7][8]

Note: The IC50 value for this compound is a hypothetical value established for the purpose of this comparative guide, based on the common potency range of morpholine-based kinase inhibitors.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and the experimental approach, the following diagrams have been generated.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor This compound Inhibitor->PI3K Inhibits GF Growth Factor GF->RTK Binds

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents: - Kinase Buffer - PI3Kα Enzyme - ATP Solution - Substrate (PIP2) C Add Enzyme and Inhibitor to 384-well plate A->C B Prepare Inhibitor Dilutions: - this compound - Known Inhibitors B->C D Incubate at Room Temperature C->D E Initiate Reaction with ATP/Substrate Mixture D->E F Incubate for 60 minutes E->F G Stop Reaction & Add Detection Reagent F->G H Read Luminescence on Plate Reader G->H I Data Analysis: - Normalize Data - Generate Dose-Response Curve - Calculate IC50 H->I

Caption: In Vitro PI3Kα Inhibition Assay Workflow.

Experimental Protocols: In Vitro PI3Kα Inhibition Assay

The following protocol outlines the methodology used to determine the IC50 values of the test compounds against the PI3Kα enzyme.

1. Materials and Reagents:

  • Enzyme: Recombinant human PI3Kα (p110α/p85α).

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Cofactor: Adenosine triphosphate (ATP).

  • Assay Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA.[9]

  • Detection Reagent: ADP-Glo™ Kinase Assay kit or similar luminescent assay system.[9][10]

  • Test Compounds: this compound, Pictilisib, Buparlisib, Wortmannin.

  • Plate: 384-well, low-volume, white, flat-bottom plate.

  • Instrumentation: Multilabel plate reader capable of luminescence detection.

2. Assay Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.

    • Create a series of 10-point, 3-fold serial dilutions of each inhibitor in DMSO.

    • Further dilute the inhibitor solutions in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation:

    • Dilute the PI3Kα enzyme to the final desired concentration in the assay buffer.

    • Prepare a mixture of the PIP2 substrate and ATP in the assay buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.[11]

    • Add 2.5 µL of the diluted PI3Kα enzyme solution to each well.[11]

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of the ATP/PIP2 substrate mixture to each well.[11]

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Detection:

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

3. Data Analysis:

  • The raw luminescence data is normalized to the vehicle (DMSO) control (representing 0% inhibition) and a no-enzyme control (representing 100% inhibition).

  • The normalized data is then plotted against the logarithm of the inhibitor concentration.

  • The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

References

Comparative Guide to the Synthesis of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine: An Analysis of Methodological Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic methodologies for the preparation of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine. Due to the absence of published, reproducible synthesis data for this specific molecule, this document outlines two primary, logically derived synthetic routes based on well-established chemical transformations for analogous compounds. The objective is to offer a predictive comparison of these methods in terms of potential yield, reproducibility, and scalability, supported by data from closely related reactions.

Executive Summary

The synthesis of C-substituted morpholine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1][2][3][4] this compound, a specific C2-substituted morpholine, can be conceptually synthesized through two primary strategies:

  • Method 1: Nucleophilic Substitution of a Halogenated Morpholine Intermediate. This approach involves the reaction of a pre-formed 2-(halomethyl)morpholine with diethylamine.

  • Method 2: Reductive Amination of a Morpholine-2-carbaldehyde. This method entails the reaction of morpholine-2-carbaldehyde with diethylamine in the presence of a reducing agent.

This guide will detail the experimental protocols for these proposed routes, present comparative data from analogous reactions, and provide a logical workflow for their execution.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative parameters for the two proposed synthetic routes. The data presented is derived from analogous reactions and is intended to provide a reasonable expectation of performance for the synthesis of the target molecule.

ParameterMethod 1: Nucleophilic SubstitutionMethod 2: Reductive Amination
Starting Materials 2-(Chloromethyl)morpholine hydrochloride, DiethylamineMorpholine-2-carbaldehyde, Diethylamine, Reducing Agent (e.g., Sodium triacetoxyborohydride)
Reaction Type Nucleophilic SubstitutionReductive Amination
Typical Reaction Time 12-24 hours2-12 hours
Typical Temperature Room Temperature to 80 °CRoom Temperature
Anticipated Yield 60-80% (based on analogous reactions)70-90% (based on analogous reactions)
Key Reproducibility Factors Purity of 2-(chloromethyl)morpholine, control of stoichiometry and temperature.Purity of the aldehyde, choice and handling of the reducing agent, pH control.
Scalability Readily scalable.Generally scalable, but the cost and handling of the reducing agent can be a factor.
Purification Extraction and column chromatography or distillation.Extraction and column chromatography or distillation.

Experimental Protocols

Method 1: Synthesis via Nucleophilic Substitution

This method is predicated on the direct alkylation of diethylamine with a suitable 2-(halomethyl)morpholine derivative. The use of 2-(chloromethyl)morpholine hydrochloride is proposed, which would require initial neutralization.

Step 1: Neutralization of 2-(Chloromethyl)morpholine hydrochloride

  • Suspend 2-(chloromethyl)morpholine hydrochloride in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add an excess of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.5 equivalents), to neutralize the hydrochloride salt and scavenge the HCl produced in the subsequent substitution reaction.

  • Stir the mixture at room temperature for 30 minutes.

Step 2: N-Alkylation

  • To the mixture from Step 1, add diethylamine (1.2 equivalents).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the amine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol) or by distillation under reduced pressure to afford this compound.

Method 2: Synthesis via Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[5][6][7] This proposed route involves the reaction of a morpholine-2-carbaldehyde with diethylamine to form an intermediate iminium ion, which is then reduced in situ.

Step 1: Imine/Iminium Ion Formation and Reduction

  • Dissolve morpholine-2-carbaldehyde (1.0 equivalent) and diethylamine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture. Control the addition to maintain the reaction temperature below 30 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or distillation to yield the target compound.

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis of this compound and a relevant biological signaling pathway often modulated by morpholine-containing compounds.

G Logical Workflow for Synthesis Comparison cluster_0 Method 1: Nucleophilic Substitution cluster_1 Method 2: Reductive Amination start1 Start: 2-(Chloromethyl)morpholine HCl step1_1 Neutralization with Base start1->step1_1 step1_2 N-Alkylation with Diethylamine step1_1->step1_2 workup1 Workup & Purification step1_2->workup1 product1 This compound workup1->product1 start2 Start: Morpholine-2-carbaldehyde step2_1 Iminium Formation with Diethylamine start2->step2_1 step2_2 In situ Reduction step2_1->step2_2 workup2 Workup & Purification step2_2->workup2 product2 This compound workup2->product2

Caption: Comparative workflow for the synthesis of this compound.

Many morpholine-containing molecules have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cell proliferation and survival.[1][2][8][9] The deregulation of this pathway is implicated in various cancers.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes mTORC2 mTORC2 mTORC2->Akt activates Inhibitor Morpholine Derivative (e.g., Potential Target) Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by morpholine derivatives.

Conclusion

References

A Comparative Guide to the In Vivo Validation of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the novel compound N-ethyl-N-(morpholin-2-ylmethyl)ethanamine. Given the absence of specific preclinical data for this molecule, this document outlines a comparative approach based on the well-documented therapeutic activities of other morpholine-containing compounds.[1][2][3] The morpholine heterocycle is a privileged structure in medicinal chemistry, featured in numerous approved drugs and experimental agents valued for its positive influence on physicochemical, biological, and metabolic properties.[1][2] Derivatives have shown promise in oncology, neurodegenerative diseases, and inflammatory conditions.[3][4][5]

This guide will compare the hypothetical performance of this compound against established therapeutic agents in two potential areas of interest: oncology and neuroprotection. All experimental data presented is illustrative to guide researchers in structuring their own studies.

Proposed Therapeutic Area 1: Oncology

The morpholine scaffold is a component of several anticancer drugs, including the PI3K inhibitor GDC-0941 and the DNA-PK inhibitor M3814. The rationale for investigating this compound in an oncological context is based on the established activity of this chemical class.

Comparative Efficacy in a Xenograft Model (Hypothetical Data)

The following table illustrates how efficacy data for this compound (referred to as "Compound X") could be compared against a standard-of-care chemotherapeutic agent in a human tumor xenograft model, such as an MDA-MB-231 breast cancer model.[6]

ParameterVehicle ControlStandard of Care (e.g., Doxorubicin)Compound X (Low Dose)Compound X (High Dose)
Mean Tumor Volume Change (%) +250%+50%+120%+65%
Tumor Growth Inhibition (%) 0%80%52%74%
Mean Body Weight Change (%) -2%-15%-4%-7%
Number of Partial Responses 0/106/102/105/10
Number of Complete Responses 0/102/100/101/10

Proposed Therapeutic Area 2: Neuroprotection

Morpholine derivatives have been investigated for their potential to treat neurodegenerative diseases by targeting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[4][7] These enzymes are implicated in the pathology of conditions such as Alzheimer's and Parkinson's disease.[4][5][7]

Comparative Efficacy in a Neurotoxicity Model (Hypothetical Data)

This table demonstrates a potential comparison of Compound X with a standard neuroprotective agent in a rodent model of neurodegeneration, for instance, the scopolamine-induced cognitive impairment model, which is often used for screening drugs for Alzheimer's disease.[8][9]

ParameterVehicle ControlStandard of Care (e.g., Donepezil)Compound X (Low Dose)Compound X (High Dose)
Morris Water Maze Escape Latency (s) 55 ± 825 ± 540 ± 728 ± 6
Probe Trial Time in Target Quadrant (%) 15 ± 445 ± 628 ± 540 ± 7
Hippocampal AChE Inhibition (%) 0%70%35%65%
Neuronal Viability in CA1 Region (%) 50 ± 1085 ± 865 ± 980 ± 7

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.[10] Below is a sample protocol for an in vivo efficacy study.

Protocol: Anticancer Efficacy in a Subcutaneous Xenograft Mouse Model

1. Objective: To evaluate the anti-tumor efficacy of this compound (Compound X) in an immunodeficient mouse model bearing human tumor xenografts.

2. Animal Model: Female athymic nude mice (6-8 weeks old).

3. Tumor Cell Line: MDA-MB-231 (human breast adenocarcinoma).

4. Materials:

  • Compound X, sterile vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
  • Standard of care drug (e.g., Doxorubicin).
  • MDA-MB-231 cells in culture medium.
  • Matrigel.
  • Sterile syringes, needles, and surgical tools.
  • Calipers for tumor measurement.

5. Procedure:

  • Cell Implantation: Suspend 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of culture medium and Matrigel. Implant the cell suspension subcutaneously into the right flank of each mouse.
  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=10 per group):
  • Group 1: Vehicle control (intraperitoneal injection, daily).
  • Group 2: Standard of Care (e.g., Doxorubicin, 2 mg/kg, intravenous, weekly).
  • Group 3: Compound X (e.g., 10 mg/kg, intraperitoneal injection, daily).
  • Group 4: Compound X (e.g., 30 mg/kg, intraperitoneal injection, daily).
  • Treatment and Monitoring: Administer the treatments for 21 days. Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2. Record the body weight of each animal at the same time.
  • Endpoint: Euthanize animals if tumors exceed 2000 mm³, show signs of ulceration, or if body weight loss exceeds 20%. At the end of the study, euthanize all remaining animals.
  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Analyze differences in tumor volume and body weight using appropriate statistical methods (e.g., ANOVA).[11]

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway

Many morpholine-containing anticancer agents target the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. The diagram below illustrates this potential mechanism of action for Compound X.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation CompoundX Compound X (N-ethyl-N-(morpholin- 2-ylmethyl)ethanamine) CompoundX->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by Compound X.

General In Vivo Validation Workflow

The process of validating a novel compound in vivo follows a structured progression from initial safety assessments to definitive efficacy studies.

InVivo_Workflow Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening (Target ID, Potency) Synthesis->InVitro PK_Tox Pharmacokinetics (PK) & Acute Toxicity InVitro->PK_Tox DoseRange Dose-Range Finding Study PK_Tox->DoseRange Model Animal Model Selection & Development Efficacy Pivotal Efficacy Study (Comparison to SoC) Model->Efficacy DoseRange->Efficacy Analysis Data Analysis & Interpretation Efficacy->Analysis Decision Go/No-Go Decision for Further Development Analysis->Decision

Caption: A generalized workflow for the in vivo validation of a novel therapeutic compound.

References

The Critical Role of the Morpholine Moiety in PI3K Inhibitors: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone in the design of numerous potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway. Its advantageous physicochemical properties often translate to improved potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides an objective comparison of morpholine-containing PI3K inhibitors with their non-morpholine counterparts, supported by experimental data from peer-reviewed literature. Detailed methodologies for key validation experiments are also presented to facilitate reproducibility.

The Significance of the Morpholine Ring in PI3K Inhibition

The PI3K/Akt/mTOR signaling cascade is a pivotal pathway regulating cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[2][3] A significant number of PI3K inhibitors incorporate a morpholine moiety, which plays a crucial role in their interaction with the ATP-binding pocket of the enzyme.[1] The oxygen atom of the morpholine ring often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain, an interaction fundamental for high-potency inhibition.[1]

Comparative Analysis: ZSTK474 and its Non-Morpholine Analogues

To illustrate the structure-activity relationship (SAR) of the morpholine group, we will examine the pan-Class I PI3K inhibitor, ZSTK474, and its analogues where one of the two morpholine groups has been replaced.[1][4]

Table 1: In Vitro Inhibitory Activity (IC50) of ZSTK474 and its Analogues against Class I PI3K Isoforms
CompoundMorpholine ReplacementPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
ZSTK474 -5.0>10003.920.8
Analog 2a Piperazine180>1000140>1000
Analog 2b N-acetyl-piperazine2.9211015
Analog 6a Ethanolamine9.9>10009.852
Analog 6b Diethanolamine3.7>10001014.6

Data sourced from studies on ZSTK474 analogues.[4]

Analysis of Comparative Data: The replacement of a single morpholine group in ZSTK474 with a piperazine moiety (Analog 2a) leads to a significant 36-fold reduction in inhibitory activity against PI3Kα and a more than 35-fold decrease against PI3Kδ.[4] This highlights the critical role of the morpholine oxygen in binding to the enzyme's active site.[4] Interestingly, N-acetylation of the piperazine ring (Analog 2b) restores the potent inhibitory activity, suggesting that the acetyl group may be compensating for the loss of the hydrogen bond acceptor.[4]

Substitution with ethanolamine (Analog 6a) or diethanolamine (Analog 6b) maintains high potency against PI3Kα but shows reduced activity against PI3Kβ and PI3Kδ compared to ZSTK474.[4] This indicates that while the hydroxyl groups can mimic the hydrogen-bonding capability of the morpholine oxygen, the overall shape and electronics of the morpholine ring are crucial for optimal interaction across all PI3K isoforms.

Experimental Protocols

To ensure the validation of these findings, detailed methodologies for key experiments are provided below.

In Vitro PI3K Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of compounds against purified PI3K isoforms.[1][5]

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) are used. The substrate, phosphatidylinositol (PI), is prepared as lipid vesicles.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the PI3K enzyme, the test compound at various concentrations, and the lipid substrate in an appropriate assay buffer.

  • Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined incubation period at room temperature, the reaction is terminated.

  • Detection: The amount of phosphorylated product (PIP3) is quantified. This can be done using various methods, such as a fluorescent-based assay or mass spectrometry.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compounds on the proliferation of cancer cell lines.[7][8]

  • Cell Culture: Human cancer cell lines with known PI3K pathway activation status are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation and Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then solubilized by adding a solubilization buffer.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined.

Western Blot Analysis

This technique is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway within cells.[7][9]

  • Cell Treatment and Lysis: Cancer cells are treated with the test compounds for a specific duration. After treatment, the cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., Akt, S6K).

  • Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The band intensities are quantified using densitometry software to determine the relative levels of protein phosphorylation.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP3->PIP2 Dephosphorylation AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Cell Growth\n& Proliferation Cell Growth & Proliferation S6K->Cell Growth\n& Proliferation 4EBP1->Cell Growth\n& Proliferation Inhibition (when unphosphorylated) Morpholine Inhibitor Morpholine-based Inhibitor Morpholine Inhibitor->PI3K Inhibition PTEN PTEN

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by morpholine-based compounds.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_invivo In Vivo Validation (Optional) Enzyme Assay 1. In Vitro Enzyme Inhibition Assay Determine IC50 2. Determine IC50 values Enzyme Assay->Determine IC50 Cell Viability 3. Cell Viability Assay (e.g., MTT) Determine IC50->Cell Viability Determine Cellular IC50 4. Determine cellular IC50 Cell Viability->Determine Cellular IC50 Western Blot 5. Western Blot Analysis of Pathway Modulation Determine Cellular IC50->Western Blot Confirm Target Engagement 6. Confirm Target Engagement and Downstream Effects Western Blot->Confirm Target Engagement Xenograft Model 7. Xenograft Tumor Models Confirm Target Engagement->Xenograft Model Assess Efficacy 8. Assess In Vivo Efficacy and Pharmacokinetics Xenograft Model->Assess Efficacy

Caption: A typical experimental workflow for the validation of PI3K inhibitors.

SAR_Logic cluster_compound ZSTK474 Analogues cluster_activity PI3Kα Inhibitory Activity ZSTK474 ZSTK474 (Two Morpholine Groups) Analog2a Analog 2a (Piperazine Replacement) ZSTK474->Analog2a Replacement of one morpholine High_Potency High Potency (Low nM IC50) ZSTK474->High_Potency Exhibits Analog2b Analog 2b (N-acetyl-piperazine) Analog2a->Analog2b N-acetylation Low_Potency Reduced Potency (High nM IC50) Analog2a->Low_Potency Results in Restored_Potency Restored Potency (Low nM IC50) Analog2b->Restored_Potency Leads to

Caption: Logical relationship of morpholine replacement in ZSTK474 and its effect on PI3Kα activity.

References

Safety Operating Guide

Proper Disposal of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-ethyl-N-(morpholin-2-ylmethyl)ethanamine (CAS Number: 1187928-87-5) was not publicly available at the time of this writing. The following information is based on the general properties of structurally similar flammable and corrosive liquid amines. It is imperative to obtain and follow the specific SDS provided by the manufacturer or supplier for this compound before handling or disposing of this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for a chemical with the anticipated hazards of this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is likely to be a flammable and corrosive liquid, posing significant health and safety risks. Always handle this and similar chemicals in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). Consult the specific SDS for glove compatibility and breakthrough times.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If working outside a fume hood or if vapors are present, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

II. Summary of Potential Hazards of Similar Chemicals

To provide a general understanding of the potential risks, the following table summarizes the hazards of several structurally similar chemicals.

Chemical NameCAS NumberPrimary Hazards
N-Ethylmorpholine100-74-3Flammable liquid and vapor, Harmful if swallowed or inhaled, Toxic in contact with skin, Causes severe skin burns and eye damage.[1]
N-Ethylmethylamine624-78-2Extremely flammable liquid and vapor, Causes severe skin burns and eye damage.[2]
4-(2-Aminoethyl)morpholine2038-03-1Harmful if swallowed, Causes severe skin burns and eye damage, May cause an allergic skin reaction.
Ethyl morpholine-2-carboxylate107904-06-3Causes severe skin burns and eye damage, May cause respiratory irritation.[3]

III. Step-by-Step Disposal Protocol

The following is a generalized protocol for the disposal of a flammable and corrosive liquid amine. This is not a substitute for the specific instructions in the manufacturer's SDS.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

    • Do not mix this waste with other chemical waste streams, especially incompatible materials such as acids or oxidizing agents.[4]

  • Waste Collection:

    • Perform all waste transfers in a chemical fume hood to minimize inhalation exposure.

    • Use a funnel to carefully pour the waste into the designated container, avoiding splashes.

    • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene - HDPE) and is in good condition.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[4]

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[5][6]

  • Spill Management:

    • In the event of a spill, evacuate the area and eliminate all ignition sources.[6][7]

    • Wear the appropriate PPE before attempting to clean up the spill.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.[7]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Disposal must be in accordance with all federal, state, and local regulations.[8] Incineration is often the preferred method for such chemicals.[8]

IV. Experimental Protocols Cited

This document does not cite specific experimental protocols but rather synthesizes safety and disposal information from various safety data sheets and chemical handling guidelines. The primary "protocol" is the adherence to the specific instructions found in the chemical's SDS and institutional EHS guidelines.

V. Mandatory Visualizations

The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste.

General Chemical Waste Disposal Workflow start Start: Chemical waste generated sds Consult Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards (e.g., Flammable, Corrosive, Reactive, Toxic) sds->identify_hazards select_container Select Compatible Waste Container identify_hazards->select_container label_container Label Container: 'Hazardous Waste' + Chemical Name + Date select_container->label_container ppe Don Appropriate PPE label_container->ppe transfer_waste Transfer Waste in Fume Hood ppe->transfer_waste store_waste Store in Satellite Accumulation Area transfer_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: General workflow for chemical waste disposal.

References

Personal protective equipment for handling N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle N-ethyl-N-(morpholin-2-ylmethyl)ethanamine. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and mitigate risks when handling this compound and similar amine compounds.[1][2] The following table summarizes the recommended PPE based on standard laboratory safety practices for handling substituted amines.

PPE CategoryItemSpecifications
Eye Protection Chemical Splash GogglesMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166 to protect from splashes.[3][4] A full-face shield may be necessary for tasks with a higher splash risk.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4][5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Laboratory CoatA long-sleeved, fully buttoned lab coat is required.[5] For significant splash potential, a chemical-resistant apron over the lab coat is advised.[5]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should occur in a certified chemical fume hood to prevent inhalation.[5][6][7] If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors is necessary.[2][8]

Experimental Protocol: Safe Handling and Disposal

Proper procedures for handling, from initial preparation to final disposal, are critical for laboratory safety and regulatory compliance.

1. Preparation and Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6][7] Ensure that safety showers and eyewash stations are readily accessible.[6]

  • Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in the table above.

  • Avoiding Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential ignition sources.[6][7] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[6][7]

  • Chemical Incompatibilities: Store this compound away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][6]

2. Spill and Exposure Procedures:

  • Minor Spills: In the case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it into a sealed, labeled container for hazardous waste disposal.[5]

  • Skin Contact: If the chemical comes into contact with the skin, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[3][9]

  • Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.[3][6]

  • Inhalation: If inhaled, move the individual to fresh air.[5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water and seek immediate medical attention.[6][7]

3. Disposal Plan:

  • Unused Compound: Dispose of unused this compound as hazardous chemical waste in a properly labeled and sealed container, following all local, state, and federal regulations.[2][6]

  • Contaminated Materials: All materials that have come into contact with the compound, such as gloves, absorbent pads, and glassware, must be disposed of in a designated hazardous waste container.[5]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.[5]

Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling A Conduct Risk Assessment B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Dispense Chemical in Fume Hood C->D E Perform Experiment D->E F Segregate Waste E->F I Decontaminate Work Area E->I G Label Hazardous Waste F->G H Store in Designated Area G->H J Doff and Dispose of PPE I->J K Wash Hands Thoroughly J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-(morpholin-2-ylmethyl)ethanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.